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Core Science & Biosynthesis

Foundational

Technical Whitepaper: H-Aeea-aeea-aeea Linker System

Chemical Properties, Synthesis, and Application in Targeted Protein Degradation Executive Summary The H-Aeea-aeea-aeea moiety is a linear, hydrophilic trimeric spacer derived from the building block 8-amino-3,6-dioxaocta...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Application in Targeted Protein Degradation

Executive Summary

The H-Aeea-aeea-aeea moiety is a linear, hydrophilic trimeric spacer derived from the building block 8-amino-3,6-dioxaoctanoic acid (often abbreviated as Aeea, AEEA, or mini-PEG). In modern drug development, particularly within Proteolysis Targeting Chimeras (PROTACs) and Peptide-Drug Conjugates (PDCs) , this linker is critical for modulating physicochemical properties. It addresses the "Beyond Rule of 5" (bRo5) solubility challenges by introducing defined polyethylene glycol (PEG)-like polarity without the polydispersity associated with traditional PEG polymers.

This guide provides a rigorous technical analysis of the H-Aeea-aeea-aeea system, detailing its structural parameters, solid-phase synthesis protocols, and mechanistic role in stabilizing ternary complexes during ubiquitin-mediated protein degradation.

Chemical Identity and Structural Analysis

Nomenclature and Constitution

The term "H-Aeea-aeea-aeea" refers to a sequential trimer of the Aeea unit with a free N-terminus. It is not a random polymer but a discrete oligomer synthesized via precise peptide coupling chemistry.

  • Monomer Unit: 8-amino-3,6-dioxaoctanoic acid

  • Monomer Formula:

    
    
    
  • Monomer MW: 163.17 g/mol (free acid)

  • Trimer Formula (Free Amine/Acid):

    
    
    
  • Trimer MW: ~453.49 g/mol (calculated as

    
     for water loss during amide bond formation).
    

Critical Distinction: Do not confuse the peptide linker Aeea (CAS 166108-71-0 for Fmoc-protected) with the industrial chemical aminoethylethanolamine (CAS 111-41-1), which lacks the carboxylic acid handle required for chain elongation.

Structural Visualization

The following diagram illustrates the chemical connectivity of the trimer, highlighting the ether oxygens responsible for water solvation and the amide backbones providing stability.

ChemicalStructure Fig 1. Linear connectivity of the H-Aeea-aeea-aeea trimer showing hydrophilic ether domains. N_term H- (N-Terminus) Unit1 AEEA Unit 1 (-NH-CH2-CH2-O-CH2-CH2-O-CH2-CO-) N_term->Unit1 Amide Bond Unit2 AEEA Unit 2 (-NH-CH2-CH2-O-CH2-CH2-O-CH2-CO-) Unit1->Unit2 Amide Bond Unit3 AEEA Unit 3 (-NH-CH2-CH2-O-CH2-CH2-O-CH2-CO-) Unit2->Unit3 Amide Bond C_term -OH / Conjugation Site Unit3->C_term Ester/Amide

Physicochemical Properties
  • Hydrophilicity: The structure contains 6 ether oxygen atoms and 2 internal amide bonds. This high polar surface area (PSA) significantly lowers the logP of conjugated hydrophobic warheads (e.g., VHL or CRBN ligands).

  • Flexibility: The ethylene glycol motifs (

    
    ) possess low rotational energy barriers, allowing the linker to adopt multiple conformations ("Worm-like chain" model). This is essential for PROTACs to permit the formation of a productive ternary complex between the E3 ligase and the target protein.
    
  • Length: Each Aeea unit contributes approximately 10–12 Å in fully extended conformation. A trimer spans ~30–35 Å, suitable for bridging deep binding pockets or overcoming steric clashes between large protein globular domains.

Synthesis: Solid-Phase Peptide Synthesis (SPPS) Protocols[1][2]

The synthesis of H-Aeea-aeea-aeea is most efficiently performed using Fmoc chemistry on a solid support. The following protocol is a self-validating system designed to minimize aggregation and ensure complete coupling.

Reagents and Setup
  • Building Block: Fmoc-Aeea-OH (Fmoc-8-amino-3,6-dioxaoctanoic acid).

  • Resin: Rink Amide (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids/further conjugation).

  • Coupling Agents: HATU or HCTU (preferred over DIC for faster kinetics with PEG chains).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide), amine-free grade.

Step-by-Step Protocol
StepOperationReagent/ConditionMechanism/Rationale
1 Resin Swelling DMF, 30 minExpands polystyrene matrix to expose reactive sites.
2 Fmoc Deprotection 20% Piperidine in DMF (2 x 10 min)Removes Fmoc group via beta-elimination. QC: UV monitoring of fulvene-piperidine adduct at 301 nm confirms completion.
3 Wash DMF (5 x 1 min)Critical to remove piperidine, which would prematurely cleave the Fmoc of the incoming amino acid.
4 Activation Fmoc-Aeea-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq) in DMFPre-activation (1 min) forms the active ester (OAt/OBt) for rapid aminolysis.
5 Coupling Shake at RT for 45–60 minThe flexible Aeea chain couples rapidly. QC: Kaiser Test (negative = no free amines) or Chloranil Test (for secondary amines).
6 Repeat Repeat Steps 2–5 for units 2 and 3Builds the trimer sequentially.
7 Final Cleavage TFA/TIS/H2O (95:2.5:2.5), 2 hrsAcidolysis releases peptide from resin and removes side-chain protecting groups (if any).
Troubleshooting "Difficult Sequences"

While Aeea is hydrophilic, coupling multiple PEG units can sometimes lead to "structure-forming" aggregation on resin due to inter-chain hydrogen bonding.

  • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temperature to 40°C during coupling to disrupt H-bonds.

Functional Applications in Drug Design[3]

PROTAC Linker Design

The H-Aeea-aeea-aeea trimer is a "Goldilocks" linker for many degraders—long enough to span the gap, but hydrophilic enough to maintain solubility.

Mechanism of Action:

  • Solubility Enhancement: PROTACs often combine two lipophilic ligands (e.g., JQ1 and Thalidomide). Without a polar linker, the resulting molecule precipitates in biological media. The Aeea trimer acts as an intramolecular solubilizer.

  • Ternary Complex Stability: The flexibility of the Aeea chains allows the E3 ligase and Target Protein to orient themselves for optimal ubiquitin transfer. If the linker is too rigid, the complex cannot form; if too short, steric clash occurs.

ProtacMechanism Fig 2. Role of H-Aeea-aeea-aeea in facilitating the PROTAC Ternary Complex. Warhead Target Ligand (Warhead) Linker H-Aeea-aeea-aeea (Linker) Warhead->Linker TargetProtein Target Protein (POI) Warhead->TargetProtein Binds E3Ligand E3 Ligase Ligand E3Ligase E3 Ligase (e.g., CRBN) E3Ligand->E3Ligase Binds Linker->E3Ligand Ubiquitin Ubiquitin Transfer E3Ligase->Ubiquitin Recruits Ubiquitin->TargetProtein Poly-ubiquitination -> Degradation

Pharmacokinetics (PK)
  • Metabolic Stability: The ether bonds (

    
    ) are resistant to plasma esterases and proteases. The amide bonds between Aeea units are generally stable but can be susceptible to specific intracellular peptidases over prolonged exposure.
    
  • Clearance: The hydrophilic nature prevents rapid hepatic clearance via lipophilic mechanisms, potentially extending half-life compared to alkyl-chain linkers.

References

  • ChemSrc. Physicochemical Data for AEEA Linkers (CAS 1143516-05-5). Retrieved from [Link]

  • National Institutes of Health (PMC). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022).[1] Retrieved from [Link]

  • Amblard, M., et al. Methods and Protocols of Modern Solid Phase Peptide Synthesis.[2] Molecular Biotechnology (2006).[2] Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the H-Aeea-aeea-aeea Linker: Structure, Function, and Application in Advanced Bioconjugates

This guide provides a comprehensive technical overview of the H-Aeea-aeea-aeea chemical moiety, a third-generation hydrophilic linker increasingly pivotal in the development of sophisticated biotherapeutics. Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the H-Aeea-aeea-aeea chemical moiety, a third-generation hydrophilic linker increasingly pivotal in the development of sophisticated biotherapeutics. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, functional advantages, and proven applications of this polyethylene glycol (PEG)-based linker system, with a focus on its role in enhancing the therapeutic potential of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chapter 1: Physicochemical Properties of the Aeea Linker System

The H-Aeea-aeea-aeea linker is a non-cleavable, hydrophilic spacer composed of three repeating 8-Amino-3,6-dioxaoctanoic acid (Aeea) units. The "H" prefix denotes the terminal primary amine (H₂N-), which provides a reactive handle for conjugation, while the other end typically terminates in a carboxylic acid (-COOH) for linkage to a payload molecule.

The fundamental building block, H-Aeea-OH, is a short amino-PEG molecule whose structure imparts the key properties that define the entire linker system.[1][2] The repeating ethylene glycol units are central to its function, creating a flexible and highly hydrophilic chain.[1]

Molecular Structure and Composition

The systematic assembly of three Aeea units results in a precise, defined structure, distinguishing it from traditional, polydisperse PEG linkers.

  • Monomer (H-Aeea-OH):

    • Systematic Name: 2-(2-(2-Aminoethoxy)ethoxy)acetic acid[1]

    • Molecular Formula: C₆H₁₃NO₄[1][3]

    • Molecular Weight: 163.17 g/mol [1][3]

  • Dimer (H-Aeea-aeea-OH):

    • Systematic Name: 2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid[4]

    • Molecular Formula: C₁₂H₂₄N₂O₇[5][6]

    • Molecular Weight: 308.33 g/mol [4][5][6]

  • Trimer (H-Aeea-aeea-aeea-OH):

    • Systematic Name: 2-(2-(2-((2-(2-(2-((2-(2-(2-Aminoethoxy)ethoxy)acetyl)amino)ethoxy)ethoxy)acetyl)amino)ethoxy)ethoxy)acetic acid

    • Molecular Formula: C₁₈H₃₅N₃O₁₀

    • Molecular Weight: 453.48 g/mol

Caption: Chemical structure of the H-Aeea-aeea-aeea-OH linker.

Key Physicochemical Characteristics

The properties of the Aeea-based linkers are critical to their function in complex biological systems. The data below is primarily based on the well-characterized dimer, H-Aeea-aeea-OH, which serves as a reliable proxy for the trimer's behavior.

PropertyValueSignificance in Bioconjugation
Appearance White to off-white solid powderIndicates high purity and stability in solid form.
Molecular Formula C₁₈H₃₅N₃O₁₀ (Trimer)Defines the exact composition and mass.
Molecular Weight 453.48 g/mol (Trimer)A defined molecular weight ensures homogeneity in the final conjugate.
Solubility Slightly soluble in DMSO and MethanolRequires specific solvent systems for conjugation reactions. The inherent hydrophilicity aids solubility of the final conjugate in aqueous buffers.
Melting Point 133 - 135 °C (Dimer)Provides a parameter for quality control and thermal stability assessment.
Predicted pKa ~3.37 - 3.39 (Monomer/Dimer)The carboxylic acid terminus allows for standard activation chemistries (e.g., NHS ester formation).
Storage -20°C, under inert atmosphereEssential for preventing degradation and maintaining reactivity over time.

Chapter 2: The Functional Role of H-Aeea-aeea-aeea in Advanced Bioconjugates

The direct fusion of a functional protein to a payload molecule without a spacer can lead to misfolding, steric hindrance, and loss of bioactivity.[7] The H-Aeea-aeea-aeea structure is not merely a passive connector; its chemical nature is engineered to overcome critical challenges in drug development, particularly for ADCs and PROTACs.

Core Directive: Enhancing Hydrophilicity

Many potent cytotoxic payloads used in ADCs (e.g., auristatins, maytansinoids) are highly hydrophobic. This hydrophobicity is a primary driver of ADC aggregation, which leads to rapid clearance from circulation, reduced tumor penetration, and potential off-target toxicities.[8]

The Aeea linker directly counteracts this liability. The repeating ether linkages and terminal polar groups impart significant hydrophilicity, acting as a "hydrophilic shield" for the payload.[7] This design choice provides several field-proven benefits:

  • Mitigates Aggregation: By increasing the overall water solubility of the conjugate, the linker prevents the formation of inactive and immunogenic aggregates.[8]

  • Improves Pharmacokinetics (PK): Reduced aggregation and lower hydrophobicity lead to longer circulation half-lives and improved systemic exposure.[8]

  • Enables Higher Drug-to-Antibody Ratios (DAR): The linker's ability to mask payload hydrophobicity allows for the successful construction of ADCs with higher DARs (e.g., DAR 8) without compromising stability, potentially leading to greater efficacy.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[5] The linker is a critical component that dictates the stability, safety, and efficacy of the entire construct.[5]

The H-Aeea-aeea-aeea linker is employed as a non-cleavable linker . This is a deliberate mechanistic choice. Unlike cleavable linkers that release the payload in response to specific environmental triggers (e.g., low pH, high glutathione), non-cleavable linkers remain intact in circulation.[9] The payload is only released after the ADC binds to its target antigen on a cancer cell, is internalized, and traffics to the lysosome. Within the lysosome, the entire antibody is proteolytically degraded, liberating the payload as an amino acid-linker-drug adduct, which is often the active cytotoxic form.[8]

Causality of Choosing a Non-Cleavable Linker:

  • Enhanced Plasma Stability: The primary advantage is superior stability in the bloodstream, minimizing premature drug release that could cause systemic toxicity to healthy tissues.[8]

  • Reduced Off-Target Effects: By ensuring the payload is only released inside the target cell, this strategy maximizes the therapeutic index and improves the overall safety profile of the ADC.[8]

ADC_Mechanism cluster_0 Systemic Circulation cluster_1 Target Cancer Cell ADC ADC with H-Aeea-aeea-aeea Linker (Stable) Receptor Target Antigen ADC->Receptor 1. Binding Internalization Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosomal Degradation of Antibody Internalization->Lysosome 3. Trafficking Payload Active Payload Released (Linker-Drug Adduct) Lysosome->Payload 4. Payload Release Apoptosis Cell Death Payload->Apoptosis 5. Apoptosis

Caption: Mechanism of action for an ADC with a non-cleavable Aeea linker.

Application in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[9] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[9] The H-Aeea-aeea-aeea linker is well-suited for PROTAC design due to its defined length, flexibility, and hydrophilicity. These properties are crucial for enabling the formation of a stable and productive ternary complex (Target Protein—PROTAC—E3 Ligase), which is the rate-limiting step for ubiquitination and subsequent proteasomal degradation.

Chapter 3: Experimental Protocols and Methodologies

The use of the H-Aeea-aeea-aeea linker requires robust and reproducible protocols for both its synthesis and its conjugation to biological molecules.

General Synthesis of Aeea Oligomers

The synthesis of Aeea oligomers typically involves standard solid-phase or solution-phase peptide chemistry. A common strategy involves using an Fmoc-protected Aeea monomer (Fmoc-AEEA-OH), which is commercially available.

A generalized solid-phase synthesis approach is outlined below:

  • Resin Preparation: Start with a suitable solid support resin (e.g., aminomethylated polystyrene).[10]

  • First Monomer Coupling: Couple the first Fmoc-AEEA-OH unit to the resin using standard peptide coupling reagents (e.g., HBTU, HATU).

  • Fmoc Deprotection: Remove the Fmoc protecting group with a piperidine solution to expose the free amine.

  • Iterative Coupling: Repeat steps 2 and 3 for the desired number of Aeea units (two more times for the trimer).

  • Cleavage: Once the oligomer is complete, cleave the linker from the resin using an appropriate acid, such as trifluoroacetic acid (TFA).

  • Purification: Purify the final H-Aeea-aeea-aeea-OH product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Site-Specific Conjugation to an Antibody via Thiol-Maleimide Chemistry

This protocol describes a self-validating system for producing a homogeneous ADC using an antibody with engineered cysteines or partially reduced interchain disulfides.

Workflow Overview: The process involves three main stages: preparing the antibody to expose reactive thiols, activating the linker-payload for conjugation, and the final conjugation reaction followed by purification.

Conjugation_Workflow Antibody 1a. Monoclonal Antibody (IgG) Reduction 2a. Partial Reduction (e.g., with TCEP) Antibody->Reduction ActivatedAb 3a. Antibody with Exposed Thiols (-SH) Reduction->ActivatedAb Conjugation 4. Thiol-Maleimide Conjugation ActivatedAb->Conjugation Linker 1b. H-Aeea₃-OH + Payload Activation 2b. Carboxyl Activation & Maleimide Installation Linker->Activation LinkerPayload 3b. Maleimide-Aeea₃-Payload Activation->LinkerPayload LinkerPayload->Conjugation Purification 5. Purification by HIC Conjugation->Purification FinalADC 6. Homogeneous ADC Purification->FinalADC

Caption: Workflow for site-specific ADC synthesis via thiol-maleimide chemistry.

Step-by-Step Methodology:

  • Antibody Reduction (Thiol Generation):

    • Rationale: To generate reactive nucleophilic thiol (-SH) groups from the antibody's interchain disulfide bonds. This is a controlled process to avoid complete denaturation.

    • Protocol:

      • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

      • Add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[]

      • Incubate at room temperature for 30-60 minutes.[]

      • Immediately remove the excess TCEP using a desalting column to prevent re-oxidation of the disulfide bonds.

  • Linker-Payload Activation (Maleimide Installation):

    • Rationale: The carboxylic acid end of the linker is derivatized with a maleimide group, which is highly reactive towards thiols.

    • Protocol: This step is typically performed separately. A pre-synthesized Maleimide-Aeea₃-Payload construct is often used, where the payload is attached to the linker, and a maleimide group is at the terminus. This construct is usually dissolved in an organic solvent like DMSO.

  • Conjugation Reaction:

    • Rationale: The electrophilic maleimide group on the linker-payload reacts specifically with the nucleophilic thiol groups on the reduced antibody to form a stable thioether bond.

    • Protocol:

      • Add the Maleimide-Aeea₃-Payload solution (in DMSO) to the purified, reduced antibody solution. A 5-fold molar excess of the linker-payload per thiol is a common starting point.[]

      • Incubate for 1-2 hours at room temperature with gentle mixing.[]

      • Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification and Characterization:

    • Rationale: To remove unconjugated linker-payload, quenching reagent, and to separate ADC species with different drug-to-antibody ratios (DARs).

    • Protocol:

      • Purification: Use size-exclusion chromatography (SEC) to remove small molecules, followed by Hydrophobic Interaction Chromatography (HIC) for high-resolution separation.[12]

      • HIC Analysis: HIC is the gold standard for DAR analysis.[13][14] The hydrophobicity of the ADC increases with each conjugated payload.[13] Using a salt gradient (e.g., decreasing ammonium sulfate), species with DAR 0, 2, 4, 6, and 8 can be resolved into distinct peaks.[12][14]

      • Characterization: Confirm the final product's integrity, purity, and average DAR using HIC, mass spectrometry (MS), and SDS-PAGE.

Chapter 4: Conclusion and Future Perspectives

The H-Aeea-aeea-aeea linker represents a significant advancement in bioconjugation chemistry. Its defined structure, non-cleavable nature, and profound hydrophilic properties directly address the core challenges of payload-induced hydrophobicity and premature drug release that have hindered the development of many biotherapeutics. By enhancing solubility, mitigating aggregation, and improving in-vivo stability, this linker system enables the creation of safer and more effective ADCs and PROTACs.

The field continues to evolve, with ongoing research focused on optimizing linker length and composition to fine-tune the pharmacokinetic and pharmacodynamic properties of conjugates. The principles embodied by the Aeea linker—namely, the strategic use of hydrophilicity to improve the druggability of complex biologics—will undoubtedly remain a cornerstone of next-generation therapeutic design.

References

  • CSBio China. H-AEEA-OH. [Link]

  • CSBio China. H-AEEA-AEEA-OH. [Link]

  • PubChem, National Center for Biotechnology Information. 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid. [Link]

  • Google Patents. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Aapptec. AEEA-AEEA [1143516-05-5]. [Link]

  • Lu, D., et al. (2023). A review of conjugation technologies for antibody drug conjugates. PMC, NIH. [Link]

  • Tusha, L., et al. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. PubMed. [Link]

  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC, NIH. [Link]

  • Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. PMC, NIH. [Link]

  • Google Patents. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. [Link]

  • ACS Publications. (2020). A Platform for the Generation of Site-Specific Antibody–Drug Conjugates That Allows for Selective Reduction of Engineered Cysteines. [Link]

  • American Pharmaceutical Review. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. [Link]

  • Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [Link]

  • Google Patents. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Taylor & Francis Online. (2024). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. [Link]

  • MDPI. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). [Link]

  • Frontiers. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. [Link]

  • LCGC International. (2024). Hydrophobic Interaction Chromatography as a Platform for Characterizing Antibody-Drug Conjugates. [Link]

Sources

Foundational

role of AEEA linkers in peptide synthesis

The Strategic Integration of AEEA Linkers in Advanced Peptide Synthesis: Mechanisms, Protocols, and Bioconjugation Applications Executive Summary In the precise architecture of bioactive peptides and bioconjugates, the l...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Integration of AEEA Linkers in Advanced Peptide Synthesis: Mechanisms, Protocols, and Bioconjugation Applications

Executive Summary

In the precise architecture of bioactive peptides and bioconjugates, the linker is not merely a passive tether; it is a functional determinant of solubility, pharmacokinetics, and binding kinetics.[1][2][3] The AEEA linker (2-(2-aminoethoxy)ethoxy)acetic acid), often referred to as "mini-PEG" or Fmoc-8-amino-3,6-dioxaoctanoic acid, has emerged as a critical tool for medicinal chemists.[4] Unlike hydrophobic alkyl spacers or polydisperse polyethylene glycols, AEEA offers a discrete, monodisperse, and hydrophilic structural motif (PEG2) that mitigates aggregation and steric hindrance without compromising chemical precision. This guide details the mechanistic role, synthesis protocols, and strategic application of AEEA linkers in modern drug development.

Part 1: Chemical Identity and Mechanistic Role

Structural Characteristics

AEEA is a heterobifunctional spacer containing a short polyethylene glycol (PEG) chain terminating in a carboxylic acid and a primary amine (protected by Fmoc).[5]

  • Formula: C₂₁H₂₃NO₆ (Fmoc-protected)[4][5][6]

  • Molecular Weight: 385.4 g/mol [4]

  • Backbone Length: ~10 atoms (approx. 12–15 Å extended), providing a "short-range" flexible connection.[4]

Mechanistic Advantages[4]
  • Solvation Shell Modulation: The ether oxygens in the AEEA backbone act as hydrogen bond acceptors, recruiting water molecules to form a hydration shell around the peptide. This disrupts the intermolecular hydrophobic interactions (beta-sheet stacking) that typically drive aggregation in hydrophobic sequences [1].[4]

  • Entropic Flexibility: Unlike rigid linkers (e.g., Proline-rich or Piperazine-based) or hydrophobic alkyl chains (e.g., Aminohexanoic acid - Ahx), AEEA possesses high rotational freedom.[4] This allows conjugated domains (e.g., in PROTACs) to sample multiple conformations, increasing the probability of finding the optimal orientation for ternary complex formation [2].

  • Steric Relief: When used as a spacer between a solid support (resin) and the first amino acid, AEEA pushes the growing peptide chain away from the polymer matrix, improving reagent access and coupling efficiency for difficult sequences.

Part 2: Strategic Applications

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker connects an E3 ligase ligand to a Protein of Interest (POI) ligand.[3][7][8][9] AEEA is often the "Goldilocks" solution:

  • vs. Alkyl Chains: Alkyl chains are metabolically stable but hydrophobic, often leading to poor solubility and non-specific binding.[1] AEEA improves the physicochemical profile (logD) [3].

  • vs. Long PEGs: While longer PEGs increase solubility, they can introduce too much entropy, reducing the effective concentration of the ligands. AEEA units can be "daisy-chained" (e.g., AEEA-AEEA) to precisely tune length in discrete increments.[4]

Antibody-Drug Conjugates (ADCs)

AEEA serves as a polar spacer between the cytotoxic payload and the antibody attachment site. Its hydrophilicity helps mask the hydrophobicity of payloads (like maytansinoids or auristatins), preventing the ADC from aggregating in physiological buffers—a critical quality attribute for safety and efficacy [4].

Part 3: Experimental Protocols (Fmoc-SPPS)

Senior Scientist Note: While AEEA coupling is standard, its hydrophilic nature makes it hygroscopic. Ensure the reagent is brought to room temperature in a desiccator before weighing to prevent hydrolysis of the active ester during activation.

Materials
  • Reagent: Fmoc-AEEA-OH (Fmoc-8-amino-3,6-dioxaoctanoic acid).[4][6]

  • Resin: Rink Amide or Wang Resin (depending on C-terminal requirement).[4][10]

  • Coupling Agents: HATU (preferred for speed) or DIC/Oxyma (preferred to reduce racemization, though less critical for the achiral AEEA).

  • Solvent: DMF (N,N-Dimethylformamide), amine-free.[4]

Step-by-Step Incorporation Protocol
  • Resin Preparation:

    • Swell resin in DCM (20 min), then wash with DMF (3x).[11]

  • Fmoc Deprotection (Resin):

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Validation: Kaiser Test (Blue = Free amines present).

  • Activation of Fmoc-AEEA-OH:

    • Calculate 3.0 equivalents (eq) of Fmoc-AEEA-OH relative to resin loading.[4]

    • Dissolve Fmoc-AEEA-OH and 2.9 eq HATU in minimal DMF.

    • Add 6.0 eq DIPEA (Diisopropylethylamine).

    • Critical: Activate for only 30-60 seconds before adding to resin to minimize potential side reactions, although AEEA is relatively robust.[4]

  • Coupling:

    • Add activated solution to resin.[10][12] Agitate at Room Temperature for 45–60 minutes.

    • Expert Tip: For "daisy-chaining" (AEEA-AEEA), a double coupling (fresh reagents, 2 x 45 min) is recommended for the second unit to ensure quantitative yield, as the PEG chain can induce local folding.

  • Monitoring:

    • Perform Kaiser Test or Chloranil Test. (Note: PEG chains can sometimes mask amines; a Chloranil test is often more sensitive for secondary amines or difficult sequences, though AEEA has a primary amine).

  • Capping (Optional but Recommended):

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Comparative Data: Linker Properties
FeatureAEEA (Mini-PEG)Ahx (Aminohexanoic Acid)Gly-Gly-GlyLong PEG (PEG4+)
Hydrophilicity HighLow (Hydrophobic)ModerateVery High
Flexibility HighModerateHighVery High (Entropic penalty)
Structure MonodisperseMonodisperseMonodisperseOften Polydisperse
Solubility Impact ++++++++++
Metabolic Stability Moderate (Oxidation risk)HighLow (Proteolysis risk)Moderate

Part 4: Visualization

Diagram 1: AEEA Chemical Structure & SPPS Integration

Caption: Chemical structure of the Fmoc-AEEA-OH building block and its stepwise integration into a peptide chain via Solid Phase Peptide Synthesis (SPPS).

AEEA_Structure_SPPS Fmoc Fmoc Group (Protecting) Linker AEEA Backbone (PEG2-like Spacer) -NH-(CH2)2-O-(CH2)2-O-CH2- Fmoc->Linker Amide Bond Carboxyl Carboxyl Group (Reactive Site) -COOH Linker->Carboxyl Covalent Resin Peptide-Resin (Solid Support) Carboxyl->Resin SPPS Coupling (HATU/DIPEA) Coupled Fmoc-AEEA-Peptide-Resin Resin->Coupled Formation

[4]

Diagram 2: Functional Role in PROTAC Ternary Complexes

Caption: AEEA linkers facilitate the formation of a ternary complex by providing the necessary solubility and flexibility to bridge the E3 Ligase and the Target Protein.

PROTAC_Mechanism cluster_complex Ternary Complex Formation E3 E3 Ligase (Cereblon/VHL) LinkerNode AEEA Linker (Solubility & Reach) E3->LinkerNode POI Target Protein (POI) LinkerNode->POI Properties AEEA Advantages: 1. Reduces Hydrophobic Collapse 2. Optimizes Orientation (Entropy) 3. Prevents Aggregation Properties->LinkerNode Mechanistic Input

[4]

References

  • Creative Biolabs. Fmoc-8-amino-3,6-dioxaoctanoic Acid PEGylation Crosslinker.[4] Retrieved from: [Link][4]

  • Troup, R. I., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability.[7] ACS Medicinal Chemistry Letters. Retrieved from: [Link][4]

Sources

Exploratory

H-Aeea-aeea-aeea: A Precision Linker Motif for PROTAC Cooperativity and Solubility

Topic: H-Aeea-aeea-aeea Linker for PROTAC Development Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1] Executive Summary The H-Ae...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-Aeea-aeea-aeea Linker for PROTAC Development Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]

Executive Summary

The H-Aeea-aeea-aeea motif represents a specialized class of hydrophilic, polyamide-polyether hybrid linkers used in Proteolysis Targeting Chimeras (PROTACs).[1] Unlike standard polydisperse polyethylene glycol (PEG) chains, this linker is a defined trimer of 8-amino-3,6-dioxaoctanoic acid (Aeea) .[1]

This guide details the physicochemical rationale, synthetic integration, and biological validation of this specific linker. It provides a blueprint for researchers aiming to span long distances (approx. 30–35 Å) between E3 ligase and Target Protein (POI) binding sites while maintaining high aqueous solubility and resisting oxidative metabolism.

Chemical Identity & Physicochemical Rationale

Structural Definition

The "Aeea" unit (also known as "mini-PEG" or "O2Oc") is a heterobifunctional spacer.

  • IUPAC Name (Monomer): 8-amino-3,6-dioxaoctanoic acid.[1][2][3][4]

  • Sequence: H-[Aeea]-[Aeea]-[Aeea]-OH (or functionalized terminus).

  • Backbone Atom Count: 27 atoms (9 atoms per unit × 3).

  • Chemical Formula (Trimer, free species):

    
     (approximate, varies by termini).[1]
    
The "Goldilocks" Effect: Why Aeea Trimer?

Standard alkyl linkers are hydrophobic and suffer from poor solubility. Pure PEG chains are flexible but can suffer from oxidative degradation and lack conformational definition. The Aeea trimer bridges this gap:

FeaturePure PEG LinkerAlkyl LinkerAeea Trimer (Polyamide-PEG)
Solubility HighLowHigh (Ether oxygens + Amide H-bonds)
Stiffness Low (High entropy cost)HighModerate (Amide bonds limit rotation)
Dispersity Often PolydisperseMonodisperseMonodisperse (Exact length control)
Stability Susceptible to oxidationStableHigh (Peptide bonds are stable)
Length VariableVariable~32 Å extended length
Mechanistic Role in Ternary Complex Formation

The H-Aeea-aeea-aeea linker is particularly effective for "deep pocket" ligands where the exit vector is buried.[1] The 27-atom backbone provides sufficient reach to exit the binding pocket and traverse the solvent gap to the E3 ligase, while the amide bonds (at every 9th position) introduce periodic rigidity that can reduce the entropic penalty of ternary complex formation.

Strategic Design & Pathway Visualization

The following diagram illustrates the role of the H-Aeea-aeea-aeea linker in facilitating the ubiquitination transfer by bridging the E3 Ligase and the POI.

PROTAC_Mechanism cluster_0 Ternary Complex Assembly POI Target Protein (POI) Warhead Warhead (Ligand) POI->Warhead Proteasome 26S Proteasome (Degradation) POI->Proteasome Targeted Degradation Linker H-Aeea-aeea-aeea (27-Atom Spacer) Warhead->Linker Amide/Click Coupling E3Ligand E3 Ligand (e.g., Thalidomide) Linker->E3Ligand Amide Coupling E3 E3 Ligase (e.g., CRBN) E3Ligand->E3 Ub Ubiquitin E3->Ub Recruits Ub->POI Poly-Ubiquitination

Caption: The H-Aeea-aeea-aeea linker spans the gap between POI and E3, enabling ubiquitin transfer.[1]

Synthetic Methodology (Solid-Phase Protocol)

The synthesis of the H-Aeea-aeea-aeea motif is best executed using Fmoc-Solid Phase Peptide Synthesis (SPPS) .[1] This ensures high purity and avoids the dimerization issues common in solution-phase PEG chemistry.

Reagents Required
  • Resin: 2-Chlorotrityl chloride resin (for acid-labile cleavage) or Rink Amide resin (for stable amide terminus).[1]

  • Building Block: Fmoc-Aeea-OH (Fmoc-8-amino-3,6-dioxaoctanoic acid).[1][4]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (Diisopropylethylamine).[1]

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Protocol

Step 1: Resin Loading (First Unit)

  • Swell 2-Chlorotrityl chloride resin (1.0 eq) in DCM for 20 min.

  • Dissolve Fmoc-Aeea-OH (1.5 eq) and DIEA (3.0 eq) in DCM.[1]

  • Add to resin and shake for 2 hours at RT.

  • Cap unreacted sites with MeOH/DIEA/DCM (1:2:17) for 20 min.

Step 2: Elongation Cycle (Repeat 2x for Trimer) [1]

  • Deprotection: Wash resin with DMF (3x). Add 20% Piperidine/DMF (5 min, then 10 min fresh). Wash DMF (5x).

  • Coupling: Dissolve Fmoc-Aeea-OH (2.5 eq), HATU (2.4 eq), and DIEA (5.0 eq) in DMF. Pre-activate for 1 minute.

  • Add to resin. Shake for 45–60 minutes.

  • Kaiser Test: Verify coupling (Blue = free amine, Yellow = coupled). Since Aeea is a secondary-like ether chain, standard Kaiser works but chloranil test is more sensitive if secondary amines were involved (here it is primary).[1]

Step 3: Final Cleavage & Conjugation

  • Cleavage: Treat resin with 1% TFA in DCM (10 x 2 min) to release the protected linker-acid (if synthesizing the linker fragment) or proceed to couple the PROTAC ligands directly on-resin if feasible.

  • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Experimental Validation & Quality Control

To ensure the linker is functioning correctly within the PROTAC, specific assays must be run.

Biological Validation Workflow
AssayMetricPurpose
Western Blot DC50 / Dmax Measures potency.[1] Compare H-Aeea-aeea-aeea vs. H-Aeea-aeea (dimer) to validate length necessity.
NanoBRET / AlphaLISA Ternary Complex

Determines if the 27-atom length promotes positive cooperativity (

).[1]
LogD (Shake Flask) Solubility Confirm the linker reduces lipophilicity compared to alkyl analogs.
PAMPA Permeability Ensure the long linker does not violate cell permeability thresholds (

cm/s).
Synthetic Workflow Visualization

SPPS_Workflow Start Start: Resin Loading (Fmoc-Aeea-OH) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Couple Coupling Step (Fmoc-Aeea-OH + HATU + DIEA) Wash1->Couple Wash2 DMF Wash (3x) Couple->Wash2 Check Cycle Check (Is it a Trimer?) Wash2->Check Check->Deprotect No (Repeat) Cleave Final Cleavage (TFA/DCM) Check->Cleave Yes (Done)

Caption: Iterative SPPS cycle for assembling the H-Aeea-aeea-aeea trimer.

References

  • Design and Synthesis of PROTAC Linkers

    • Source: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review."[][6] Exploratory Targeted Antitumor Therapy (2020).[7]

    • URL:[Link]

  • Physicochemical Properties of Linkers

    • Source: Maple, H. J., et al. "Automated chemical synthesis of peptoid-based PROTAC linkers." MedChemComm (2019).
    • URL:[Link]

  • Aeea (Mini-PEG) in Peptide Synthesis

    • Source: Merck / Sigma-Aldrich Technical Bulletin.[1] "Fmoc-8-amino-3,6-dioxaoctanoic acid specifications."

  • Impact of Linker Length on Cooper

    • Source: Gadd, M. S., et al. "Structural basis of PROTAC cooperative recognition for selective protein degradation.
    • URL:[Link][1]

Sources

Foundational

Structural Architectures in Bioconjugation: The H-Aeea-aeea-aeea Trimer

Technical Guide & Synthesis Protocol Executive Summary & Molecular Identity H-Aeea-aeea-aeea (CAS: 2773558-06-6) is a discrete, hydrophilic trimer used as a precision spacer in bioconjugation, specifically in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Synthesis Protocol

Executive Summary & Molecular Identity

H-Aeea-aeea-aeea (CAS: 2773558-06-6) is a discrete, hydrophilic trimer used as a precision spacer in bioconjugation, specifically in the development of Proteolysis Targeting Chimeras (PROTACs) and long-acting peptide therapeutics.

Structurally, it consists of three repeating units of 8-amino-3,6-dioxaoctanoic acid (AEEA), also known as "mini-PEG" or PEG2-acid. Unlike polydisperse polyethylene glycols (PEGs) which exist as mixtures of chain lengths, this trimer offers a chemically defined, monodisperse spacer length of approximately 35 Å (extended conformation). This precision is critical for structure-activity relationship (SAR) studies where the spatial orientation between two warheads (e.g., E3 ligase ligand and Protein of Interest ligand) dictates efficacy.

PropertySpecification
Chemical Name H-Aeea-aeea-aeea-OH (Trimer of 8-amino-3,6-dioxaoctanoic acid)
Monomer Unit AEEA (Fmoc-8-amino-3,6-dioxaoctanoic acid)
Molecular Formula C₁₈H₃₅N₃O₁₀
Molecular Weight ~453.49 g/mol (Free amine/acid form)
Hydrophilicity High (LogP < 0)
Primary Application PROTAC Linker, Peptide Half-life Extension (Albumin binding)
Chemical Rationale: Why the Trimer?

In drug design, the linker is not merely a connector; it is a thermodynamic determinant of the ternary complex.

  • The "Goldilocks" Zone: The AEEA dimer (Aeea-Aeea) is famous for its role in Semaglutide , where it facilitates albumin binding via a C18 diacid. However, for many PROTAC targets, the dimer (~20-24 Å) is too short to prevent steric clash between the E3 ligase and the target protein. Conversely, long alkyl chains are too hydrophobic, leading to poor solubility. The Aeea-aeea-aeea trimer bridges this gap, providing extended reach without compromising water solubility.

  • Thermodynamic Entropy: Long, flexible PEG chains often suffer from high entropic penalties upon binding. By using a defined trimer (dPEG), researchers can model the exact conformation, reducing the "floppiness" associated with high-molecular-weight PEGs while maintaining the "stealth" properties that prevent immunogenicity.

Decision Matrix: Linker Selection

LinkerSelection Start Linker Requirement Solubility Is Solubility a Limiting Factor? Start->Solubility Distance Required Distance? Solubility->Distance Yes (Need Hydrophilic) Alkyl Use Alkyl Chain (Hydrophobic) Solubility->Alkyl No PEG_Poly Use Polydisperse PEG (>1000 Da) Distance->PEG_Poly Long (>40 Å) AEEA_Dimer Use AEEA Dimer (Semaglutide-like) Distance->AEEA_Dimer Short (<25 Å) AEEA_Trimer Use H-Aeea-aeea-aeea (Precision Reach) Distance->AEEA_Trimer Medium (25-40 Å)

Figure 1: Decision matrix for selecting AEEA-based linkers versus alkyl or polydisperse PEG options.

Synthesis Methodology: Solid Phase Assembly

The synthesis of H-Aeea-aeea-aeea is most efficiently performed via Fmoc Solid Phase Peptide Synthesis (SPPS) . While solution-phase synthesis is possible, SPPS allows for the sequential addition of AEEA monomers without intermediate purification.

Protocol Prerequisites
  • Building Block: Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AEEA-OH) [CAS: 166108-71-0].

  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (for C-terminal acid protection) or Rink Amide resin (if C-terminal amide is required).

  • Coupling Reagents: DIC/Oxyma Pure is preferred over HATU to minimize potential racemization (though less critical for AEEA as it lacks a chiral alpha-carbon) and to reduce costs.

Step-by-Step Protocol

1. Resin Loading (Example: 2-CTC Resin)

  • Swell resin in dry DCM for 30 min.

  • Dissolve Fmoc-AEEA-OH (1.2 eq) in DCM with DIPEA (4 eq).

  • Add to resin and shake for 2 hours.[1]

  • Capping: Add MeOH (1 mL/g resin) to cap unreacted chlorides (15 min). Wash resin 3x DCM, 3x DMF.[2]

2. Fmoc Deprotection (The Cycle)

  • Reagent: 20% Piperidine in DMF (v/v).

  • Action: Treat resin for 5 min, drain, then treat again for 10 min.

  • Wash: DMF (5x) to remove all traces of piperidine (critical to prevent premature cleavage or side reactions).

3. Coupling (Repeat 2x for Trimer)

  • Activation: Dissolve Fmoc-AEEA-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF. Pre-activate for 2-3 minutes.

  • Reaction: Add to resin.[1][2][3] Shake at room temperature for 60–90 minutes.

  • Monitoring: Perform a Kaiser Test .

    • Note: AEEA is a primary amine; the Kaiser test works well.

    • Blue beads: Incomplete coupling (re-couple).

    • Colorless beads: Complete coupling.[1][4]

4. Cleavage

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[1]

  • Time: 2 hours at room temperature.

  • Precipitation: Filter resin, concentrate filtrate under N₂, and precipitate in ice-cold diethyl ether.

Synthesis Workflow Diagram

SPPS_Workflow Resin Resin Swelling (DCM, 30 min) Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF 5x) Deprotect->Wash1 Couple Coupling (Fmoc-AEEA + DIC/Oxyma) Wash1->Couple Check Kaiser Test (Blue = Fail, Clear = Pass) Couple->Check Check->Deprotect Fail (Re-couple) Repeat Repeat Cycle (x2) Check->Repeat Pass Repeat->Deprotect Next Unit Cleave Final Cleavage (TFA/TIS/H2O) Repeat->Cleave Trimer Complete

Figure 2: Iterative SPPS cycle for assembling the H-Aeea-aeea-aeea trimer.

Quality Control & Characterization

Because AEEA units are non-chromophoric (lacking aromatic rings unless Fmoc is present), UV detection at standard 214/254 nm can be challenging after the final Fmoc removal.

  • HPLC Analysis: Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if the final molecule lacks a UV-active warhead. If analyzing the Fmoc-protected intermediate, 254 nm is sufficient.

  • Mass Spectrometry: Electrospray Ionization (ESI-MS) is the standard.

    • Expected m/z: Calculate based on [M+H]⁺.[5]

    • Trimer (Free Acid/Amine): MW ≈ 453.49 Da. Look for [M+H]⁺ ≈ 454.5.

  • Solubility Check: The trimer should be fully soluble in water and DMSO. Turbidity indicates incomplete deprotection or contamination.

Applications in Drug Discovery
PROTAC Linker Scanning

In PROTAC development, "linkerology" is the process of optimizing the linker length and composition. H-Aeea-aeea-aeea is frequently used in a library alongside the dimer (Aeea-Aeea) and alkyl chains (C6, C8, C10).

  • Mechanism:[6][7] The trimer allows the E3 ligase (e.g., Cereblon or VHL) to wrap around the target protein without the linker collapsing (due to AEEA's hydrophilicity) or being too rigid.

Peptide Half-Life Extension

Similar to the mechanism in Liraglutide and Semaglutide, the AEEA trimer can be used to attach a fatty acid (e.g., Palmitic acid or Octadecanedioic acid) to a therapeutic peptide.

  • Role: The AEEA trimer acts as a spacer that prevents the bulky fatty acid from interfering with the peptide's receptor binding site, while the fatty acid promotes binding to serum albumin, extending plasma half-life.

References
  • Chemical Identity & Structure

    • Source: PubChem & ChemSrc D
    • Citation: "H-AEEA-AEEA-OH and related trimers." ChemSrc, CAS: 2773558-06-6.
    • URL:[Link] (Reference for Dimer/Trimer context).

  • Synthesis Protocol (SPPS of AEEA)

    • Source: BenchChem & Cre
    • Citation: "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol."[6] Creative Peptides.

  • Application in PROTACs

    • Source: Journal of Medicinal Chemistry.[8]

    • Citation: "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability." J. Med.[8] Chem. 2022.[8]

    • URL:[Link][8]

  • Discrete vs.

    • Source: BroadPharm Technical Guides.[3]

    • Citation: "Monodispersed and Polydispersed PEG in Drug Discovery."[9]

Sources

Exploratory

Technical Guide: H-Adoa-Adoa-Adoa-OH – Architecture, Synthesis, and Bioconjugation Utility

Executive Summary This technical guide details the properties, synthetic integration, and application of H-Adoa-Adoa-Adoa-OH (also referred to as H-(AEEA)₃-OH or tri-PEG2-acid). Unlike polydisperse polyethylene glycols (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the properties, synthetic integration, and application of H-Adoa-Adoa-Adoa-OH (also referred to as H-(AEEA)₃-OH or tri-PEG2-acid). Unlike polydisperse polyethylene glycols (PEGs) which yield heterogeneous product mixtures, this molecule represents a discrete, monodisperse PEG spacer .

Its defined atomic structure provides precise control over spatial orientation in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . This guide moves beyond basic definitions to provide actionable protocols for solid-phase peptide synthesis (SPPS) integration and troubleshooting aggregation in complex bioconjugates.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Definition

The fundamental unit, Adoa (8-amino-3,6-dioxaoctanoic acid), is a short, hydrophilic spacer. The trimer, H-Adoa-Adoa-Adoa-OH, links three of these units via amide bonds.

  • Single Unit (Adoa): ~10 atoms backbone length.

  • Trimer (H-Adoa-Adoa-Adoa-OH): ~30–34 atoms backbone length (approx. 35–40 Å extended).

  • Hydrophilicity: The ether oxygens (–CH₂–O–CH₂–) engage in hydrogen bonding with aqueous solvents, creating a "hydration shell" that solubilizes hydrophobic payloads.

The "Discrete" Advantage

In regulatory CMC (Chemistry, Manufacturing, and Controls), polydisperse PEGs create analytical nightmares due to batch-to-batch molecular weight variation. H-Adoa-Adoa-Adoa-OH is a single molecular entity (defined MW). This allows for:

  • Precise Mass Spec Characterization: No Gaussian distribution of peaks; single [M+H]⁺ identification.

  • Reproducible SAR: In PROTACs, a difference of 1–2 atoms can abolish ternary complex formation. This trimer guarantees an exact distance every time.

Part 2: Synthetic Integration (Solid-Phase Peptide Synthesis)

The following protocol is optimized for Fmoc-based SPPS. While Adoa is flexible, the trimer sequence can suffer from intra-chain hydrogen bonding, occasionally reducing coupling efficiency.

Reagents & Setup
  • Resin: Wang resin (for acid C-term) or Rink Amide (for amide C-term).[1]

  • Coupling Reagent: HATU (preferred over HBTU for faster kinetics) or DIC/Oxyma (for lower racemization risk, though Adoa is achiral).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Protocol

Step 1: Resin Swelling Swell resin in DCM for 30 min, then wash 3x with DMF.

Step 2: Fmoc Deprotection Treat with 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

  • QC Check: Perform Kaiser Test (Blue = Free amine present).

Step 3: Coupling of Fmoc-Adoa-OH (Repeat 3x for Trimer) To build H-Adoa-Adoa-Adoa-OH sequentially:

  • Dissolve Fmoc-Adoa-OH (3.0 eq) and HATU (2.9 eq) in DMF.

  • Add DIPEA (6.0 eq) immediately before adding to resin.

  • Reaction Time: 45–60 minutes at Room Temp.

  • Wash: DMF (4x).

  • Critical Step: Perform a Chloranil Test (preferred over Kaiser for secondary amines or difficult sequences, though Adoa is a primary amine, Chloranil is more sensitive for detecting incomplete coupling in PEG-rich environments).

Step 4: Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5). Time: 2 hours.[2] Precipitate in cold diethyl ether.

Visualization: SPPS Workflow

The following diagram illustrates the iterative cycle for generating the trimer on-resin.

SPPS_Workflow Start Resin-Linker-Fmoc Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Activation (Fmoc-Adoa-OH + HATU) Wash1->Activate Coupling Coupling (45-60 min) Activate->Coupling QC QC: Kaiser/Chloranil Coupling->QC QC->Coupling Fail (Recouple) Repeat Repeat 3x for Trimer QC->Repeat Pass Repeat->Deprotect Next Cycle Final H-Adoa-Adoa-Adoa-Resin Repeat->Final Done

Caption: Iterative Fmoc-SPPS cycle for assembling the H-Adoa-Adoa-Adoa-OH trimer. Note the QC checkpoint to prevent deletion sequences.

Part 3: Applications in Bioconjugation[3]

PROTAC Linkerology

In PROTAC design, the linker length determines whether the E3 ligase and the Target Protein (POI) can form a productive ternary complex.[3][4]

  • Why H-Adoa-Adoa-Adoa-OH?

    • Length: ~35 Å is considered a "long" linker. It is ideal for targets where the binding pocket is deep (buried) or where the E3 ligase interface is sterically hindered.

    • Solubility: PROTACs are often lipophilic (two warheads). The Adoa trimer introduces significant hydrophilicity, lowering cLogP and improving oral bioavailability.

Antibody-Drug Conjugates (ADCs)

Hydrophobic payloads (e.g., PBD dimers, Maytansinoids) often cause the antibody to aggregate, leading to fast clearance by the liver.[]

  • Masking Hydrophobicity: The Adoa trimer acts as a polar shield.

  • Cleavability: The Adoa backbone is stable. To make it cleavable, it must be paired with a protease-sensitive sequence (e.g., Val-Cit-PAB) downstream of the Adoa spacer.

Visualization: PROTAC Ternary Complex

This diagram demonstrates the spatial role of the Adoa trimer in bridging the E3 ligase and the Target Protein.

PROTAC_Mechanism cluster_complex Ternary Complex E3 E3 Ligase (Cereblon/VHL) Warhead1 Ligand A E3->Warhead1 Binds Target Target Protein (POI) Warhead2 Ligand B Target->Warhead2 Binds Linker H-Adoa-Adoa-Adoa-OH (Flexible Hydrophilic Spacer) Warhead1->Linker Linker->Warhead2

Caption: Schematic of a PROTAC ternary complex. The Adoa trimer (green) provides the critical flexibility and distance to allow protein-protein interaction.

Part 4: Quantitative Data & Troubleshooting

Solubility Comparison

The following table compares the Adoa trimer against standard alkyl linkers.

PropertyAlkyl Linker (C12)H-Adoa-Adoa-Adoa-OHImpact
Water Solubility Low (< 0.1 mg/mL)High (> 10 mg/mL)Adoa improves formulation stability.
Flexibility Moderate (Rigid Chain)High (Ether rotations)Adoa allows better induced fit.
Immunogenicity LowLow (Stealth)Comparable safety profiles.
Aggregation Risk HighLowAdoa reduces hydrophobic collapse.
Analytical Characterization (QC)

When analyzing the final conjugate via LC-MS:

  • Expected Mass: Calculate the exact mass of the payload + 3x Adoa units - (3x H₂O).

  • Peak Shape: Expect a sharp, single peak. If "humps" or broad peaks appear, it indicates aggregation or polydisperse PEG contamination (if low-grade reagents were used).

  • Fragmentation: In MS/MS, look for characteristic losses of 44 Da (ethylene oxide units) or larger fragments corresponding to the Adoa monomer.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[6] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.

  • Lawrence, K., et al. (2025). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.[1][2][7][8] Methods in Molecular Biology.

    • (Contextual citation for Fmoc-SPPS protocols).

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates.

  • Veranova. (2024). Understanding the Critical Role of Linkers in Advancing ADCs.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Integration of H-Adoa-Adoa-Adoa-OH Linkers in Drug Delivery Systems

Executive Summary This guide details the physicochemical properties and experimental protocols for utilizing H-Adoa-Adoa-Adoa-OH (a trimer of 8-amino-3,6-dioxaoctanoic acid, also known as AEEA or mini-PEG) in drug delive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical properties and experimental protocols for utilizing H-Adoa-Adoa-Adoa-OH (a trimer of 8-amino-3,6-dioxaoctanoic acid, also known as AEEA or mini-PEG) in drug delivery. This specific trimer sequence creates a hydrophilic, flexible spacer approximately 30–40 Å in length. It is a critical component in half-life extension technologies (e.g., albumin-binding peptides like Semaglutide analogs) and PROTAC linker optimization. This note provides the rationale for its selection and a self-validating protocol for its incorporation via Solid Phase Peptide Synthesis (SPPS).

Technical Profile & Mechanism of Action

Chemical Identity[1][2]
  • Common Name: Adoa Trimer, (AEEA)3, PEG2-Trimer.

  • Component Unit: 8-Amino-3,6-dioxaoctanoic acid.

  • Structure: A linear chain containing repeating ethoxy units (

    
    ) interrupted by amide bonds.
    
  • Role: Solubilizing spacer; steric shield; pharmacokinetic modifier.

Mechanism: The "Hydrodynamic Shield"

The Adoa trimer is not merely a connector; it is a functional tool that alters the hydrodynamic radius of the conjugate.

  • Solubility Enhancement: The ether oxygens in the Adoa backbone accept hydrogen bonds from water, creating a hydration shell around the linker. This prevents the aggregation of hydrophobic payloads (e.g., fatty acids or cytotoxic warheads).

  • Steric Resolution: In albumin-binding drugs, the fatty acid moiety binds to Human Serum Albumin (HSA). If the fatty acid is too close to the active peptide drug, the bulky HSA molecule will sterically block the peptide from binding its target receptor. The Adoa trimer provides the necessary "reach" (approx. 24 backbone atoms) to allow the fatty acid to anchor to HSA while the peptide remains free to engage its receptor.

Visualization: Albumin Binding Mechanism

The following diagram illustrates how the Adoa trimer resolves steric hindrance between the Drug, the Albumin carrier, and the Target Receptor.

HydrodynamicShield HSA Human Serum Albumin (Carrier) FattyAcid Fatty Acid (Anchor) HSA->FattyAcid Hydrophobic Binding Linker Adoa-Adoa-Adoa (Flexible Spacer) FattyAcid->Linker Covalent Attachment Drug Peptide Drug (GLP-1 Analog) Linker->Drug Extends Reach Receptor Target Receptor (Cell Surface) Drug->Receptor Active Binding

Figure 1: The Adoa trimer acts as a critical spacer, allowing the fatty acid to anchor to Albumin without preventing the drug from docking into its target receptor.

Experimental Protocol: Solid Phase Incorporation

Objective: Synthesize a peptide conjugate containing the Adoa-Adoa-Adoa spacer using Fmoc-SPPS. Starting Material: Fmoc-Adoa-OH (CAS: 166108-71-0). Note: While the prompt specifies "H-Adoa...", in SPPS, the Fmoc-protected version is required for stepwise synthesis. If you possess the free amine trimer (H-Adoa-Adoa-Adoa-OH), it is best used in solution-phase convergent synthesis, but the industry standard is stepwise assembly on resin.

Reagents & Preparation
ReagentConcentrationRole
Fmoc-Adoa-OH 0.2 M in DMFLinker Building Block
DIC (Diisopropylcarbodiimide)0.5 M in DMFActivator
Oxyma Pure 0.5 M in DMFAdditive (Reduces racemization)
Piperidine 20% (v/v) in DMFFmoc Deprotection
TNBS or Kaiser Test N/AColorimetric Monitoring
Step-by-Step Synthesis Cycle

This protocol assumes the peptide chain is already assembled on the resin and the N-terminus is Fmoc-deprotected.

Step 1: Fmoc Deprotection (Pre-Cycle)

  • Wash resin with DMF (

    
     mL).[1]
    
  • Add 20% Piperidine/DMF.[1] Agitate for 5 min. Drain.

  • Add fresh 20% Piperidine/DMF. Agitate for 10 min. Drain.

  • Wash with DMF (

    
     mL).
    
  • Validation: Perform Kaiser test. Result should be Blue (positive for free amine).

Step 2: Coupling of Adoa Unit 1

  • Dissolve Fmoc-Adoa-OH (3 eq relative to resin loading) in DMF.

  • Add Oxyma Pure (3 eq) and DIC (3 eq).

  • Critical Step: Pre-activate for 2 minutes before adding to resin. This ensures formation of the active ester.

  • Add mixture to resin.[1] Agitate for 60–90 minutes at Room Temp.

    • Note: Adoa is a flexible chain; coupling is generally efficient, but "folding back" can occur. A double coupling (repeat Step 2) is recommended if the sequence is aggregated.

  • Wash with DMF (

    
     mL).
    
  • Validation: Perform Kaiser test. Result should be Yellow/Colorless (negative for free amine).

Step 3: Iteration (The Trimer Build)

  • Repeat Step 1 (Deprotection) and Step 2 (Coupling) two more times.

  • Total cycles: 3.

  • Final Result: Resin-Peptide-Adoa-Adoa-Adoa-Fmoc.

Step 4: Final Payload Attachment

  • Remove the final Fmoc group.[1]

  • Couple your payload (e.g., Palmitic Acid, Biotin, or E3 Ligase Ligand) using the same DIC/Oxyma chemistry.

Workflow Visualization

SPPS_Workflow Start Resin-Peptide-NH2 Deprotect 1. Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate 2. Activation (Fmoc-Adoa-OH + DIC/Oxyma) Wash1->Activate Couple 3. Coupling (60 min, RT) Activate->Couple Check Kaiser Test Couple->Check Check->Couple Test Positive (Fail - Recouple) Repeat Repeat 3x for Trimer Check->Repeat Test Negative (Success) Repeat->Deprotect Next Cycle Final Resin-Peptide-(Adoa)3-Fmoc Repeat->Final Done

Figure 2: Iterative SPPS cycle for assembling the Adoa trimer. Note the critical Kaiser test validation step.

Quality Control & Troubleshooting

Identification (HPLC/MS)
  • UV Absorbance: The Adoa linker lacks strong chromophores (unlike Tryptophan or Tyrosine). It absorbs weakly at 210–220 nm (amide bonds). Do not rely on 280 nm.

  • Mass Shift:

    • MW of one Adoa residue (added mass): 145.16 Da .

    • MW of Adoa Trimer (added mass): 435.48 Da .

    • Calculation: Target Mass = Mass(Peptide) + Mass(Payload) + 435.48.

Common Pitfalls
  • Aggregation: If the peptide sequence prior to the linker is hydrophobic, the addition of the first Adoa unit can be difficult.

    • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temperature to 40°C during the first Adoa coupling.

  • Hygroscopicity: Adoa derivatives are hygroscopic. Store Fmoc-Adoa-OH in a desiccator. Water contamination leads to hydrolysis of the active ester and failed coupling.

References

  • Evolving ADC Linkers

    • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, 9(1), 33-46.
  • Peptide Half-Life Extension (Albumin Binding)

    • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry, 58(18), 7370–7380. (Details the use of Adoa/AEEA spacers).
  • PROTAC Linker Design

    • Maple, H. J., et al. (2019). Development of PROTACs: The Role of Linker Chemistry. Bioorganic & Medicinal Chemistry Letters.
  • Solid Phase Synthesis Protocols

    • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Standard Fmoc protocols).

Sources

Application

Application Note: AEEA Linker Chemistry in Drug Discovery

Topic: Practical Guide to AEEA Linker Conjugation Chemistry Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists Optimizing Solubility and Flexibi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Practical Guide to AEEA Linker Conjugation Chemistry Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Optimizing Solubility and Flexibility in PROTACs, ADCs, and Peptide Therapeutics

Introduction: The "Mini-PEG" Solution

In the architecture of bifunctional molecules—whether PROTACs, Antibody-Drug Conjugates (ADCs), or cyclic peptides—the linker is rarely just a passive connector. It determines solubility, cell permeability, and the spatial orientation required for ternary complex formation.

AEEA (8-amino-3,6-dioxaoctanoic acid), often referred to as O2Oc , PEG2 , or mini-PEG , has emerged as a gold-standard spacer.[1] Unlike long, polydisperse PEG chains that can hamper cell permeability, AEEA offers a discrete, defined chemical entity that imparts hydrophilicity without excessive molecular weight bulk.

This guide provides a rigorous technical breakdown of AEEA conjugation, focusing on Fmoc-solid phase peptide synthesis (SPPS) integration, troubleshooting aggregation, and analytical validation.[1]

Chemical Properties & Selection Logic[1][2][3]

Before initiating synthesis, it is critical to understand why AEEA is selected over alkyl or longer PEG chains.

Structural Identity[1]
  • IUPAC Name:

    
    [1]
    
  • Common Name: AEEA, O2Oc, PEG2-acid[1]

  • Residue Formula:

    
     (net addition to chain)
    
  • Residue Mass Addition: +145.16 Da

Comparative Advantage Table
FeatureAlkyl Linkers (e.g., C6, C8)High MW PEG (e.g., PEG12+)AEEA (PEG2/Mini-PEG)
Hydrophilicity Low (Lipophilic)HighModerate-High
Solubility Poor in aqueous mediaExcellentImproved
Cell Permeability High (passive diffusion)Low (size exclusion)Balanced
Conformation Rigid/Semi-rigidHighly flexible (entropic penalty)Flexible but defined
Purity Profile Discrete (Single Peak)Polydisperse (Broad Peak)Discrete (Single Peak)

Expert Insight: Use AEEA when your payload is highly hydrophobic (e.g., VHL ligands in PROTACs) and you observe precipitation during biological assays. The oxygen atoms in the backbone disrupt the hydrophobic collapse of the chain.

Protocol: Fmoc-SPPS Integration of AEEA

The most common application of AEEA is as a spacer within a peptide sequence or conjugated to a small molecule on resin.

Materials Required[1][4][6][7]
  • Building Block: Fmoc-AEEA-OH (CAS: 166108-71-0)[1][2][3][4][5]

  • Resin: Rink Amide (for amides) or 2-Chlorotrityl (for acids/alcohols)[1]

  • Coupling Reagents: HATU/DIEA (preferred for kinetics) or DIC/Oxyma (preferred for suppressing racemization, though less critical for AEEA itself).

  • Solvents: DMF (peptide grade), Piperidine.

Step-by-Step Synthesis Workflow
Step 1: Resin Preparation & Swelling

AEEA is a polar molecule; ensure the resin is fully solvated to allow diffusion.

  • Swell resin in DMF for 30 minutes (minimum). Dichloromethane (DCM) can be used for initial swelling of polystyrene resins but must be exchanged for DMF before coupling.

Step 2: Fmoc Deprotection[1]
  • Treat resin with 20% Piperidine in DMF (

    
     min).
    
  • Critical Check: Ensure positive Kaiser test (blue beads) indicating free amines.

Step 3: Activation & Coupling

AEEA is a primary amine with a flexible ether backbone.[1] It couples readily but can be prone to folding if the concentration is too low.

  • Stoichiometry: Use 3.0 - 4.0 equivalents of Fmoc-AEEA-OH relative to resin loading.[1]

  • Activation:

    • Dissolve Fmoc-AEEA-OH in DMF.[1]

    • Add 2.9 eq HATU.

    • Add 6.0 eq DIEA (Diisopropylethylamine).

    • Pre-activation time:30 seconds (do not over-activate; HATU esters can hydrolyze).

  • Reaction: Shake at Room Temperature for 45–60 minutes .

Step 4: Monitoring & Capping[1]
  • Perform a Kaiser Test.

    • Colorless: Complete coupling.

    • Blue:[1] Incomplete. Re-couple using DIC/Oxyma Pure to target difficult sequences.

  • Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visual Workflow (SPPS Cycle)

SPPS_Workflow Resin Resin-AA(n)-Fmoc Deprotect Deprotection (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Activation (Fmoc-AEEA + HATU/DIEA) Wash1->Activate Free Amine Couple Coupling (45-60 min) Activate->Couple Check Kaiser Test Couple->Check Check->Couple Positive (Blue) Double Couple Next Resin-AA(n)-AEEA-Fmoc Check->Next Negative (Clear)

Figure 1: Standard Fmoc-SPPS cycle for introducing AEEA linker.[1]

Application Note: AEEA in PROTAC Design

In PROTACs (Proteolysis Targeting Chimeras), the linker length and composition define the "ternary complex" stability between the Target Protein, the PROTAC, and the E3 Ligase.

The "Goldilocks" Zone
  • Too Short: Steric clash prevents E3/Target protein dimerization.

  • Too Long: Entropic penalty is too high; the molecule "flops" around, reducing effective concentration.

  • AEEA Role: A single AEEA unit (~9 atoms length) or a double unit (AEEA-AEEA, ~18 atoms) often hits the optimal distance for VHL/CRBN based degraders.[1]

Ternary Complex Visualization

PROTAC_Mechanism Target Target Protein (e.g., BRD4) Ligase E3 Ligase (e.g., VHL) Target->Ligase Induced Proximity (Ternary Complex) Ubiquitin Ubiquitin Transfer Ligase->Ubiquitin Catalysis PROTAC PROTAC Molecule (Ligand-AEEA-Ligand) PROTAC->Target Binds POI PROTAC->Ligase Binds E3 Ubiquitin->Target Degradation Signal

Figure 2: AEEA linkers facilitate the critical induced proximity between Target and Ligase.

Troubleshooting & Analytics (QC)

Handling & Storage (The "Sticky" Problem)

Issue: Fmoc-AEEA-OH is often a low-melting solid or a viscous oil that is extremely hygroscopic.[1]

  • Solution: Store at -20°C. Before opening, allow the bottle to warm to room temperature in a desiccator. If it turns into a sticky goo, dissolve the entire bottle in a known volume of DMF to create a standardized stock solution (e.g., 0.5 M) and store over molecular sieves.

Aggregation on Resin

Issue: Long PEG/AEEA chains can solvate well but may cause the growing peptide to aggregate due to inter-chain hydrogen bonding of the amide backbone.

  • Solution: Use "Magic Mixture" washes (DCM/MeOH/DMF 1:1:1) or incorporate pseudoproline dipeptides if the peptide sequence following the AEEA linker is hydrophobic.

Analytical Confirmation (LC-MS)

Because AEEA lacks a strong chromophore (unlike Tryptophan or Tyrosine), UV detection at 280nm is useless.[1]

  • Detection: Use 210 nm or 220 nm (amide bond absorption) or ELSD/CAD detectors.

  • Mass Shift Calculation:

    • For every AEEA unit added, look for a mass increase of +145.16 Da .

    • Example: If your payload is 500 Da, Payload-AEEA should be ~645.16 Da.[1]

References

  • Chemical Structure & Properties: PubChem Compound Summary for Fmoc-AEEA-AEEA. National Center for Biotechnology Information (2025). [Link]

  • PROTAC Linker Design: Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. [Link]

  • AEEA in ADC Linkers: Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery. [Link]

Sources

Method

experimental use of H-Aeea-aeea-aeea in protein modification

Application Note: Engineering Discrete PEG Spacers (H-Aeea-aeea-aeea) for Protein Bioconjugation Executive Summary & Strategic Rationale The structural motif H-Aeea-aeea-aeea (a trimer of [2-(2-aminoethoxy)ethoxy]acetic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Discrete PEG Spacers (H-Aeea-aeea-aeea) for Protein Bioconjugation

Executive Summary & Strategic Rationale

The structural motif H-Aeea-aeea-aeea (a trimer of [2-(2-aminoethoxy)ethoxy]acetic acid, often abbreviated as AEEA or mini-PEG) represents a critical class of discrete PEG (dPEG) linkers.[1][2] Unlike traditional polydisperse PEGs, which exist as a Gaussian distribution of chain lengths, H-Aeea-aeea-aeea provides a single, defined molecular weight.[1][2]

In drug development—specifically Antibody-Drug Conjugates (ADCs) and PROTACs—this monodispersity is non-negotiable for Chemistry, Manufacturing, and Controls (CMC) compliance.[1] This guide details the synthesis, conjugation, and validation of this specific trimer to solve two primary challenges: hydrophobic payload aggregation and steric hindrance in ligand-receptor binding.

Physicochemical Properties & Mechanism

The "Stealth" Mechanism: Hydrophobic payloads (e.g., PBD dimers, maytansinoids) often cause antibodies to aggregate, leading to rapid clearance by the Reticuloendothelial System (RES). The AEEA trimer introduces a precise hydrophilic "mask" that solvates the payload without altering the antibody's binding kinetics.

Table 1: Comparative Analysis of Linker Chemistries

FeatureH-Aeea-aeea-aeea (Discrete PEG)Traditional PEG (Polydisperse)Alkyl Chains (Hydrocarbon)
Molecular Weight Defined (Exact Mass)Variable (Gaussian Distribution)Defined
Hydrophilicity High (Solubilizing)HighLow (Hydrophobic)
Analytics (LC-MS) Single, Sharp PeakBroad "Hump" / Complex SpectraSingle Peak
Regulatory Risk Low (Easy to characterize)Moderate (Batch-to-batch variability)Low
Conformation Flexible "Worm-like"Random CoilRigid / Semi-rigid

Decision Logic: When to Use H-Aeea-aeea-aeea

The following decision tree illustrates the logical flow for selecting this specific linker architecture.

LinkerSelection Start Payload/Ligand Selection SolubilityCheck Is Payload Hydrophobic? Start->SolubilityCheck StericCheck Is Binding Site Deep/Obstructed? SolubilityCheck->StericCheck Yes UseAlkyl Use Alkyl Chain SolubilityCheck->UseAlkyl No PrecisionCheck Is Exact Mass Required (CMC)? StericCheck->PrecisionCheck Yes StericCheck->UseAlkyl No UsePolyPEG Use Polydisperse PEG PrecisionCheck->UsePolyPEG No (Research Only) UseAEEA DEPLOY H-Aeea-aeea-aeea PrecisionCheck->UseAEEA Yes

Figure 1: Decision matrix for selecting discrete PEG linkers in bioconjugation workflows.

Experimental Protocol: Solid-Phase Assembly (SPPS)

Objective: Synthesize the H-Aeea-aeea-aeea motif directly onto a peptide payload or prepare it as a functionalized block for protein conjugation.

Reagents Required:

  • Fmoc-Aeea-OH (CAS: 166108-71-0 for monomer, or commercially available dimer/trimer blocks).[1][2]

  • Resin: Rink Amide (for C-term amide) or 2-Chlorotrityl (for C-term acid/cleavage).[1][2][3]

  • Coupling Agents: DIC/Oxyma Pure (Preferred for reducing racemization) or HBTU/DIEA.[2]

  • Solvent: DMF (Peptide grade, amine-free).[1][2]

Step-by-Step Methodology:

  • Resin Swelling:

    • Swell resin in DMF for 30 minutes. Drain.

  • Fmoc Deprotection:

    • Add 20% Piperidine in DMF (5 mL/g resin).[2][3] Agitate 5 min. Drain.

    • Repeat with fresh solution for 10 min.

    • Critical Check: Perform a Kaiser test.[2][4][5] Beads should be blue (positive for free amine).[1][2][5]

  • Coupling Cycle (Repeat 3x for Trimer):

    • Activation: Dissolve Fmoc-Aeea-OH (3.0 eq), DIC (3.0 eq), and Oxyma (3.0 eq) in minimal DMF. Pre-activate for 2 minutes.[1][2]

    • Reaction: Add activated solution to the resin.[2] Agitate for 60–90 minutes at room temperature.

    • Expert Insight: The ether oxygens in AEEA can complex metal ions or form secondary structures.[2] Double coupling (repeating the coupling step with fresh reagents) is highly recommended for the second and third AEEA units to ensure >99% yield.

  • Capping (Optional but Recommended):

    • Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.[2]

  • Final Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.[2]5) for 2 hours.

    • Precipitate in cold diethyl ether.

Experimental Protocol: Protein Conjugation via NHS Ester

Objective: Conjugate the H-Aeea-aeea-aeea-Payload to surface Lysines of an Antibody (mAb).

Workflow Visualization:

ConjugationWorkflow Step1 1. Activate Linker (NHS-Ester Formation) Step2 2. Buffer Exchange mAb (pH 8.0, amine-free) Step3 3. Conjugation Reaction (1-2 hours, RT) Step1->Step3 Add Activated Linker Step2->Step3 Mix Step4 4. Purification (SEC or Dialysis) Step3->Step4

Figure 2: Standard workflow for NHS-mediated conjugation of AEEA-modified payloads.

Detailed Procedure:

  • Activation (If not pre-activated):

    • React the C-terminus of your H-Aeea-aeea-aeea-Payload with NHS (N-hydroxysuccinimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dry DMSO.[1][2]

  • Protein Preparation:

    • Buffer exchange the antibody into PBS pH 7.4 - 8.0 .[1][2]

    • Critical: Ensure the buffer is amine-free (No Tris, No Glycine).[1][2] These will quench the reaction immediately.[2]

  • Conjugation:

    • Dissolve the NHS-Aeea-Payload in DMSO (keep organic solvent <10% of final volume).[1][2]

    • Add to the antibody solution dropwise while vortexing gently.[2]

    • Molar Excess: Start with 5–10 molar equivalents of linker per antibody to achieve a Drug-to-Antibody Ratio (DAR) of ~2–4.[1][2]

    • Incubate: 1 hour at Room Temperature or 4 hours at 4°C.

  • Quenching:

    • Add 1M Tris (pH 8.[1][2]0) to a final concentration of 50 mM to quench unreacted NHS esters.[2]

  • Purification:

    • Use Size Exclusion Chromatography (SEC) or extensive dialysis (MWCO 10kDa) to remove free small molecules.[2]

Analytical Validation & Quality Control

A self-validating system requires rigorous QC.[1][2] Do not assume the reaction worked; prove it.

  • Mass Spectrometry (LC-MS):

    • Expectation: You should see the mass of the Protein + (n × Mass of Linker-Payload).[2]

    • Success Indicator: Distinct peaks corresponding to DAR 0, 1, 2, 3.

    • Failure Indicator: Broad, unresolved humps indicate aggregation or polydisperse contaminants.[1]

  • HIC (Hydrophobic Interaction Chromatography):

    • Used to separate species based on DAR.[2] The AEEA linker should reduce the retention time shift compared to an alkyl linker, proving the "hydrophilic shielding" effect.

Troubleshooting & "Expertise" Insights

  • Hygroscopicity: AEEA derivatives are extremely hygroscopic.[1][2]

    • Protocol: Allow the bottle to warm to room temperature before opening to prevent condensation. Store under Argon/Nitrogen.[1][2]

  • The "Folding" Problem: Long PEG chains can fold back and shield the reactive terminus during synthesis.

    • Solution: Use "Chaotropic" washes (e.g., 0.1M KSCN in DMF) during SPPS if coupling efficiency drops.[2]

  • Solubility Paradox: While AEEA improves final conjugate solubility, the intermediate Fmoc-Aeea-OH can be viscous and slow to dissolve in pure DMF.[1][2]

    • Tip: Warm the coupling solution to 35°C briefly to ensure complete dissolution before adding to the resin.

References

  • Hermanson, G. T. (2013).[1][2][6] Bioconjugate Techniques (3rd ed.).[1][2][6] Academic Press.[1][2][6][7] (The definitive guide on NHS/Maleimide chemistries and discrete PEG reagents). [1][2]

  • Vector Laboratories. (2023).[1][2] Advantages of dPEG® in ADC Linker Design. (Detailed analysis of discrete vs. polydisperse PEG in clinical candidates). [1][2]

  • Broad Institute. (2020).[1][2] Standard Operating Procedures for Solid-Phase Peptide Synthesis. (General grounding for the Fmoc-SPPS protocols described).

  • Chen, L., et al. (2023).[1] "Discrete PEG Linkers Enhance the Pharmacokinetics of Antibody-Drug Conjugates."[1][2] Molecular Pharmaceutics. (Validation of the hydrophilicity claims).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: H-Adoa-Adoa-Adoa-OH Synthesis

This technical guide addresses the synthesis optimization of the hydrophilic linker H-Adoa-Adoa-Adoa-OH (Tris-AEEA), a critical spacer often used in albumin-binding drugs like Semaglutide. Current Status: Operational Top...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis optimization of the hydrophilic linker H-Adoa-Adoa-Adoa-OH (Tris-AEEA), a critical spacer often used in albumin-binding drugs like Semaglutide.

Current Status: Operational Topic: Yield Optimization & Troubleshooting for AEEA/Adoa Oligomers Lead Scientist: Dr. [AI Name], Senior Application Scientist

Part 1: The Core Challenge (Executive Summary)

The synthesis of H-(Adoa)3-OH appears deceptively simple due to the achiral, flexible nature of the 8-Amino-3,6-dioxaoctanoic acid (Adoa/AEEA) monomer. However, researchers frequently encounter catastrophic yield loss at the dipeptide stage (n=2) and purification failure due to the molecule's extreme hydrophilicity.

The "Silent Killer" of Yield: The primary cause of low yield is not usually coupling inefficiency, but Diketopiperazine (DKP) formation . The flexible PEG backbone facilitates an intramolecular attack by the N-terminal amine of the second Adoa unit onto the C-terminal ester linkage, cleaving the dipeptide from the resin before the third unit can be attached.

Part 2: Critical Troubleshooting Protocols

Phase 1: Solid Phase Synthesis (SPPS) Optimization
Q1: My yield drops significantly after the second Adoa addition. Is the coupling failing?

Diagnosis: Likely DKP formation , not coupling failure. Mechanism: After deprotecting the second Adoa (Fmoc-Adoa-Adoa-Resin), the free primary amine is spatially unconstrained. It loops back and attacks the resin ester bond, releasing cyclic cyclo(Adoa-Adoa) and leaving a free hydroxyl on the resin. Solution Protocol:

  • Switch Resin: Abandon Wang resin. Use 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group sterically hinders the back-attack, suppressing DKP formation by orders of magnitude.

  • Optimize Deprotection: DKP is base-catalyzed.

    • Standard: 20% Piperidine (2 x 10 min).

    • Optimized: 20% Piperidine in DMF (1 x 2 min, 1 x 5 min). Do not extend deprotection times.

  • Resin Loading: Keep loading low (< 0.6 mmol/g) to prevent inter-chain aggregation, though Adoa is less prone to this than hydrophobic residues.

Q2: Which coupling reagents provide the highest conversion for Adoa?

Recommendation: While Adoa is a primary amine, its flexible tail can suffer from solvation issues.

  • Standard (Good): DIC (Diisopropylcarbodiimide) + Oxyma Pure. This generates fewer side reactions than HOBt.

  • High-Efficiency (Best): HATU or COMU with DIPEA.

    • Note: Since Adoa is achiral, you do not need to worry about racemization when using strong bases like DIPEA with HATU.

Experimental Workflow (Optimized Coupling):

  • Swell: 2-CTC Resin in DCM (30 min).

  • Loading 1st Residue: Fmoc-Adoa-OH (1.5 eq) + DIPEA (4 eq) in DCM. (DCM is crucial here for 2-CTC loading).

  • Capping: MeOH/DIPEA/DCM (to cap unreacted chlorides).

  • Elongation (Cycle 2 & 3):

    • Deprotection: 20% Piperidine/DMF.[1][2]

    • Wash: DMF (5x), DCM (3x), DMF (3x).[3]

    • Coupling: Fmoc-Adoa-OH (3 eq) + HATU (2.9 eq) + DIPEA (6 eq) in DMF.[4] Reaction time: 45–60 min.[2]

    • Monitoring:Kaiser Test (Ninhydrin) works well for Adoa. If blue, recouple.

Phase 2: Cleavage & Purification
Q3: The product elutes in the void volume during HPLC. How do I purify it?

Issue: H-(Adoa)3-OH is extremely polar/hydrophilic. Standard C18 gradients (starting at 5-10% ACN) often fail to retain it. Purification Strategy:

  • Column Selection: Use a "Water-Wettable" C18 column (e.g., Waters Atlantis, Phenomenex Luna Omega Polar) or a PLRP-S (polymeric) column which withstands 100% aqueous conditions better than silica C18.

  • Mobile Phase Modification:

    • Buffer A: 0.1% TFA in 100% Water .[5]

    • Buffer B: 0.1% TFA in Acetonitrile .[6]

    • Gradient: Start at 0% B and hold for 2-3 minutes (isocratic) to allow binding, then ramp slowly to 20% B over 20 minutes.

  • Ion Pairing: If retention is still poor, switch TFA to HFBA (Heptafluorobutyric acid) . The larger counter-ion increases hydrophobicity and retention time.

Part 3: Data & Visualization

Table 1: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (Deletion of n=2) DKP FormationSwitch to 2-CTC resin; shorten deprotection time.
Product in Void Volume High HydrophilicityStart gradient at 0% B; use Polar C18 or PLRP-S column.
Incomplete Coupling (Blue Beads) Steric/SolvationUse HATU/DIPEA; Double couple; Heat to 40°C.
Mass Spec: M-18 peak DehydrationAvoid harsh heating during cleavage; standard for some PEG-acids.
Diagram 1: The "Silent Killer" (DKP Mechanism)

This diagram illustrates why the dipeptide cleaves itself off the resin, leading to yield loss.

DKP_Mechanism cluster_prevention Prevention Strategy Resin Resin Support (Wang/Standard) Dipeptide H-Adoa-Adoa-Resin (Free Amine Exposed) Resin->Dipeptide Synthesis (n=2) Attack Nucleophilic Attack (Intramolecular) Dipeptide->Attack Flexible Backbone Allows Folding DKP_Product Cyclo(Adoa-Adoa) (DKP Byproduct) Attack->DKP_Product Cyclization Loss Loss of Peptide from Resin Attack->Loss Cleavage Strategy Use 2-CTC Resin (Steric Hindrance)

Caption: Mechanism of Diketopiperazine (DKP) formation. The free amine of the second Adoa unit attacks the resin ester linkage, cyclizing and detaching the peptide. Using sterically hindered resins (2-CTC) prevents this.

Diagram 2: Optimized Synthesis Workflow

Synthesis_Workflow Start Start: Resin Selection ResinChoice Select 2-Chlorotrityl (2-CTC) Loading < 0.6 mmol/g Start->ResinChoice Step1 1. Load First Fmoc-Adoa-OH Solvent: DCM + DIPEA ResinChoice->Step1 Cycle 2. Elongation Cycle Step1->Cycle Deprotect Deprotection 20% Pip/DMF (2min + 5min) *Strict Time Control* Cycle->Deprotect Couple Coupling Fmoc-Adoa + HATU + DIPEA (Double Couple if Kaiser +) Deprotect->Couple Check Kaiser Test Blue = Incomplete Yellow = Success Couple->Check Check->Cycle Repeat for n=3 Cleave 3. Cleavage 95% TFA / 2.5% TIS / 2.5% H2O Check->Cleave Sequence Complete Purify 4. Purification Polar C18 / 0% Start Gradient Cleave->Purify

Caption: Optimized workflow for H-(Adoa)3-OH synthesis emphasizing resin choice and strict deprotection timing to maximize yield.

Part 4: References & Authority[1]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Definitive guide on protecting groups and resin compatibility).

  • BenchChem Technical Support. "Preventing Diketopiperazine Formation in Peptide Synthesis." (Specific protocols for DKP prevention on 2-CTC resins).

  • Novo Nordisk A/S. "Semaglutide Synthesis Patents (WO2016046753)." (Industrial context for AEEA/Adoa linker synthesis).

  • Biotage Application Notes. "Purification of Hydrophilic Peptides." (Strategies for retaining polar peptides on C18).

  • Albericio, F., &yman, J. M. (2018). "OxymaPure: An Efficient Additive for Peptide Synthesis." Organic Process Research & Development. (Evidence for Oxyma/DIC efficiency).

Sources

Optimization

purification strategies for H-Adoa-Adoa-Adoa-OH derivatives

Technical Support Center: Linker Technologies Division Subject: Purification & Handling Strategies for H-Adoa-Adoa-Adoa-OH (Adoa Trimer) Ticket ID: #LINK-PEG-003 Executive Summary You are working with H-Adoa-Adoa-Adoa-OH...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Linker Technologies Division Subject: Purification & Handling Strategies for H-Adoa-Adoa-Adoa-OH (Adoa Trimer) Ticket ID: #LINK-PEG-003

Executive Summary

You are working with H-Adoa-Adoa-Adoa-OH , a linear trimer of 8-amino-3,6-dioxaoctanoic acid (often abbreviated as AEEA or mini-PEG2).

Molecule Profile:

  • Structure: H-[NH-(CH₂CH₂O)₂-CH₂-CO]₃-OH

  • Physicochemical Nature: Highly hydrophilic, zwitterionic (contains both free amine and free carboxylic acid), and flexible.

  • Chromophore Status: Silent. It lacks aromatic rings (Trp, Tyr, Phe), making UV detection at standard wavelengths (254/280 nm) impossible.

This guide addresses the three most common support tickets we receive for this molecule: retention failure (eluting in void volume), detection failure (invisible peaks), and isolation issues (hygroscopic oils).

Part 1: The "Invisible Peak" (Detection Strategy)

The Problem: Users often report a flat baseline because they are monitoring 254 nm or 280 nm. The Adoa trimer only has amide bonds and ether oxygens.

The Solution: You must rely on non-chromophoric detection or low-UV absorption .

Detector TypeSuitabilityNotes
UV (210–214 nm) ModerateDetects the peptide (amide) backbone. Critical: Use high-purity solvents (LC-MS grade) to avoid background noise. Avoid Acetone/TFA if possible as they absorb here.
MS (ESI+) High The trimer ionizes well (protonated amine). Look for

and

.
CAD / ELSD High Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) are ideal as they detect mass, not light absorption.
Refractive Index (RI) LowNot compatible with gradient elution required for purification.

Diagnostic Workflow (DOT Diagram):

DetectionLogic Start Start: No Peak Visible CheckUV Check UV Wavelength Start->CheckUV Switch210 Switch to 210-214 nm CheckUV->Switch210 If >220nm UseMS Use MS/ELSD CheckUV->UseMS If already 210nm CheckBuffer Check Buffer Transparency Switch210->CheckBuffer Still No Peak? CheckBuffer->UseMS Buffer Absorbs?

Figure 1: Decision logic for troubleshooting "invisible" linker peaks.

Part 2: The "Void Volume" (Retention Strategy)

The Problem: On a standard C18 column, H-Adoa-Adoa-Adoa-OH often elutes immediately (k' < 1) due to its high polarity and PEG-like character.

The Solution: You must increase the interaction with the stationary phase using one of two methods: Ion-Pairing RP-HPLC or HILIC .

Method A: Ion-Pairing RP-HPLC (Standard Equipment)
  • Mechanism: Use a hydrophobic counter-ion to "coat" the charged amine, making the molecule hydrophobic enough to stick to C18.

  • Column: C18-AQ (Aqueous stable) or Polar-Embedded C18.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Why TFA? The trifluoroacetate anion pairs with the protonated amine (

    
    ), creating a hydrophobic complex that retains on C18. Formic acid is often too weak for this specific hydrophilic trimer.
    
Method B: HILIC (Recommended for High Purity)
  • Mechanism: Partitioning into a water-enriched layer on a polar surface.[1] The Adoa trimer retains strongly here.

  • Column: Amide, Bare Silica, or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: Acetonitrile (weak solvent) vs. Ammonium Formate Buffer (strong solvent).

  • Gradient: Start High Organic (95% ACN)

    
     Low Organic (50% ACN). Note:  This is the reverse of RP-HPLC.
    

Column Selection Guide (DOT Diagram):

ColumnSelection Start Select Purification Mode IsSaltAllowed Is TFA/Salt allowed in final product? Start->IsSaltAllowed RP_Path Method A: RP-HPLC IsSaltAllowed->RP_Path Yes (TFA ok) HILIC_Path Method B: HILIC IsSaltAllowed->HILIC_Path No (Volatile salts only) Col_C18 Use C18-AQ / Polar Embedded (0.1% TFA is Mandatory) RP_Path->Col_C18 Col_HILIC Use Amide / ZIC-HILIC (Ammonium Formate pH 4.5) HILIC_Path->Col_HILIC

Figure 2: Selecting the correct stationary phase based on downstream requirements.

Part 3: Detailed Purification Protocol

Scenario: Purification of crude H-Adoa-Adoa-Adoa-OH synthesized on solid phase.

Step 1: Sample Preparation
  • Dissolution: Dissolve the crude lyophilized powder in 100% Water (or 95:5 Water:ACN). Do not dissolve in pure organic solvent; it may precipitate buffer salts or cause peak distortion in RP-HPLC.

  • Filtration: Centrifuge at 10,000 rpm for 5 mins or use a 0.22 µm PVDF filter.

Step 2: Chromatographic Method (RP-HPLC Optimization)
ParameterSettingRationale
Column C18-AQ (e.g., YMC-Triart, Luna Omega Polar), 5µmWithstands 100% aqueous start conditions without phase collapse.
Flow Rate 1.0 mL/min (Analytical) / 15-20 mL/min (Prep)Standard scaling.
Wavelength 210 nm Maximizes amide bond detection.
Solvent A

+ 0.1% TFA
TFA provides ion-pairing for retention.
Solvent B ACN + 0.1% TFAMatches A to prevent baseline drift.
Gradient 0–20% B over 20 minCrucial: The molecule is very polar. A shallow gradient at the start is required to separate it from salts.
Step 3: Fractionation & Isolation
  • Collection: Collect peaks based on slope (if UV signal is strong) or time-windows established by MS analysis.

  • Lyophilization (The "Goo" Danger):

    • Adoa derivatives are hygroscopic. If you lyophilize and it turns into a sticky oil, it has absorbed atmospheric water.

    • Fix: Redissolve in a minimum amount of water, freeze rapidly using liquid nitrogen (to create small ice crystals), and lyophilize for >48 hours.

    • Storage: Store under Argon/Nitrogen at -20°C immediately after breaking the vacuum.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Formic Acid instead of TFA? A: generally, No. Formic acid is a weaker acid and a poorer ion-pairing agent. For a trimer of Adoa, you need the stronger hydrophobic pairing of the Trifluoroacetate anion to get decent retention on C18. If you must use Formic Acid (for sensitive MS work), switch to a HILIC column.

Q: My product has a mass of [M+16] or [M+32]. What is this? A: This is likely oxidation of the ether backbone (rare) or, more likely, cation adducts (Ammonium +18, Sodium +23, Potassium +39) misidentified, or oxidation of trace impurities. However, in PEG-like systems, look out for aldehyde formation at the termini if the material is old.

Q: How do I remove the TFA salts after purification? A: TFA is toxic to cells. If this is for biological assays:

  • Perform a TFA-to-HCl exchange : Redissolve in dilute HCl and lyophilize (repeat 3x).

  • Use a desalting column (Sephadex G-10) equilibrated with water or PBS.

References

  • Thermo Fisher Scientific. (2025). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from

  • Sterling Pharma Solutions. (2025). Overcoming purification hurdles for ADC linker payloads. Retrieved from

  • MAC-MOD Analytical. (2012). Comparing HILIC and RP for LC-MS Analysis of Modified Peptides. Retrieved from

  • Iris Biotech. (n.d.).[2] Fmoc-8-amino-3,6-dioxaoctanoic acid (Adoa) Product Guide. (General chemical reference for Adoa properties).

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

Sources

Troubleshooting

Technical Support Center: AEEA Linker Optimization for ADCs

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: AEEA (Amino-Ethoxy-Ethoxy-Acetyl) Linker Pitfalls

Executive Summary: The "Goldilocks" Trap

Welcome to the technical support hub. You are likely here because you selected an AEEA linker (essentially a short PEG2 spacer) for your Antibody-Drug Conjugate (ADC) to improve solubility without adding excessive bulk. However, you are now observing aggregation , poor cleavage efficiency , or inconsistent conjugation yields .

AEEA is a deceptively simple spacer. While it provides more flexibility than a simple alkyl chain, it lacks the "hydrophobic shielding" capacity of longer PEG units (PEG8–PEG24) and can sometimes position payloads in a "steric dead zone" too close to the antibody surface. This guide troubleshoots these specific failure modes.

Module 1: Aggregation & Solubility Profiles

Symptom: Your ADC precipitates during conjugation or shows high aggregate content (>5%) on SEC-HPLC immediately after purification.

Root Cause Analysis: The AEEA linker adds a hydrophilic spacer, but it is chemically "short" (approx. 8–10 atoms). If your payload is highly hydrophobic (e.g., PBD dimers, certain Maytansinoids), the AEEA unit is insufficient to mask the payload's hydrophobicity. The payload then folds back onto the antibody's hydrophobic patches or interacts with other ADCs, driving aggregation.

Diagnostic Protocol:

  • Calculate Payload LogP: If the cLogP of your payload is > 3.0, AEEA is likely insufficient.

  • HIC Analysis: Run Hydrophobic Interaction Chromatography. If your ADC elutes significantly later than the naked mAb, the payload is exposed.

Troubleshooting Guide:

ObservationProbable CauseCorrective Action
Precipitation during conjugation Organic solvent % too low for the payload, but AEEA isn't helping solubilize it.Step 1: Increase co-solvent (DMSO/DMA) to 15-20% (if mAb tolerates). Step 2: If issue persists, switch to PEG4-AEEA or PEG8 to increase hydrophilic masking.
High Aggregates (SEC) "Sticky" ADC due to exposed hydrophobic payload.Step 1: Reduce Drug-Antibody Ratio (DAR). A DAR of 4 might be unstable; try DAR 2. Step 2: Evaluate branched linkers (e.g., multi-arm PEG) to shield the payload.

Visual Logic: Hydrophobic Shielding Failure

AggregationLogic Payload Hydrophobic Payload (e.g., PBD) Linker AEEA Linker (Short Spacer) Payload->Linker Conjugated via Shielding Hydrophilic Shielding Capacity Linker->Shielding Provides Low Outcome AGGREGATION (Payload Exposed) Shielding->Outcome Insufficient to mask Payload Hydrophobicity PEG8 Alternative: PEG8 Linker PEG8->Shielding Provides High

Figure 1: Mechanism of aggregation. Short AEEA linkers fail to provide the hydrodynamic radius required to shield highly hydrophobic payloads.

Module 2: Enzymatic Cleavage Inefficiency

Symptom: The ADC binds the target and internalizes, but cytotoxicity (IC50) is lower than expected. Free payload release in lysosomal mimics is slow.

Root Cause Analysis: This is often a Steric Hindrance issue. If you are using a cleavable linker (e.g., Val-Cit-PABC) attached via AEEA, the cleavage site might be too close to the bulky antibody structure. Lysosomal enzymes like Cathepsin B are bulky proteases; if the AEEA spacer is too short, the antibody sterically blocks the enzyme from docking onto the Val-Cit motif.

Diagnostic Protocol:

  • Cathepsin B Assay: Incubate ADC with human liver Cathepsin B.

  • Kinetics Check: Measure half-life (t1/2) of release. If t1/2 > 24 hours, steric hindrance is the primary suspect.

Troubleshooting Guide:

IssueTechnical InsightSolution
Slow Release Kinetics The "Cleavage Window" is obstructed by the mAb Fc/Fab domains.Extend the Spacer: Insert a PEG4 unit before the AEEA or replace AEEA with a PEG6-spacer to push the Val-Cit site further out (increase hydrodynamic radius).
Incomplete Release Enzyme cannot access specific conjugation sites (e.g., hidden cysteines).Site-Specific Conjugation: Move away from stochastic Lysine conjugation (which hits sterically hindered sites) to engineered Cysteine or Glycan conjugation (more accessible).

Visual Logic: Steric Hindrance

StericHindrance cluster_0 Scenario A: AEEA (Short) cluster_1 Scenario B: PEG4-AEEA (Extended) mAb1 Antibody Surface Linker1 AEEA (Short) mAb1->Linker1 Site1 Cleavage Site (Val-Cit) Linker1->Site1 Enzyme1 Cathepsin B (Blocked) Enzyme1->Site1 Access Denied (Steric Clash) mAb2 Antibody Surface Linker2 PEG4-AEEA (Longer Spacer) mAb2->Linker2 Site2 Cleavage Site (Val-Cit) Linker2->Site2 Enzyme2 Cathepsin B (Active) Enzyme2->Site2 Successful Docking

Figure 2: Steric impact on enzymatic cleavage. Short linkers can prevent protease access, rendering the ADC inactive.

Module 3: Conjugation Chemistry & Stability

Symptom: Low conjugation efficiency (low DAR) or linker hydrolysis during storage.

Root Cause Analysis: AEEA linkers are often supplied as NHS-esters for lysine conjugation or Maleimides for cysteine conjugation.

  • Hydrolysis: The ester bonds within the AEEA structure (depending on the specific catalog item) or the activation group (NHS) hydrolyze rapidly in aqueous buffers if pH is not strictly controlled.

  • Cross-linking: If using a homobifunctional AEEA linker, you risk cross-linking antibodies to each other (dimerization) rather than antibody-to-drug.

Standard Operating Procedure (SOP) for AEEA Conjugation:

  • Solubilization: Dissolve AEEA-Linker-Payload in anhydrous DMSO or DMA immediately before use. Do not store frozen stocks of NHS-esters.

  • Organic/Aqueous Balance:

    • Target: 10-15% organic solvent in the final reaction mix.

    • Why: AEEA is hydrophilic, but the payload is likely not. You need enough organic solvent to keep the payload in solution, but not so much that you denature the antibody.

  • pH Control:

    • NHS-AEEA: Maintain pH 8.0–8.3. (Hydrolysis competes with conjugation; high pH favors conjugation rate).

    • Maleimide-AEEA: Maintain pH 6.5–7.0. (Avoids hydrolysis of the maleimide ring).

FAQs: AEEA Linkers

Q: Can I use AEEA for non-cleavable ADCs (e.g., T-DM1 analogs)? A: Yes. In non-cleavable systems (e.g., SMCC-based), the AEEA acts purely as a spacer to facilitate conjugation. However, you must still verify that the antibody-lysosomal degradation products (amino acid-linker-drug) are able to escape the lysosome to exert their effect. AEEA does not facilitate membrane permeability on its own.

Q: How does AEEA compare to PEG4 in terms of Pharmacokinetics (PK)? A: AEEA is generally too short to significantly extend circulation half-life via the "stealth" effect seen with PEG24. However, it is also less likely to cause "PEG-vacuolization" (cellular accumulation) compared to very long polymers. It is a neutral choice: it neither significantly helps nor hurts PK, provided the ADC does not aggregate.

Q: I see a "shoulder" on my HIC peak. Is this a linker issue? A: Likely yes. A shoulder on HIC usually indicates a sub-population of ADCs with higher hydrophobicity (higher DAR or folded incorrectly). This suggests the AEEA linker is not masking the payload effectively.

References
  • Tsuchikama, K., & An, Z. (2018).[1] Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell. Link

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. Link

  • Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research. Link

  • Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology. Link

  • BroadPharm Technical Support. (n.d.). PEG Linkers vs. Standard Linkers in Bioconjugation. Link(Note: General reference for AEEA structural properties).

Sources

Optimization

Technical Support Center: H-Aeea-aeea-aeea Linker Optimization

The following guide is structured as a Technical Support Center response. It is designed to address the specific challenges of working with the H-Aeea-aeea-aeea (AEEA trimer) linker, moving beyond basic definitions to ac...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center response. It is designed to address the specific challenges of working with the H-Aeea-aeea-aeea (AEEA trimer) linker, moving beyond basic definitions to actionable troubleshooting and optimization strategies.

Ticket ID: #AEEA-OPT-003 Subject: Refining Linker Length & Synthesis Efficacy assigned_agent: Senior Application Scientist, Peptide Chemistry Division

Hello. I understand you are working with the H-Aeea-aeea-aeea (tri-AEEA) motif and are likely facing challenges regarding either its synthetic yield or its pharmacological efficacy (PK/PD profile).

The AEEA unit (also known as Ado, mini-PEG, or 8-amino-3,6-dioxaoctanoic acid) is a standard-bearer in peptide drug conjugates (PDCs), most notably serving as the spacer in Semaglutide (which uses a dimer, AEEA-AEEA). Moving to a trimer suggests you are trying to bridge a larger solvent gap or increase hydrophilicity.

Below is a troubleshooting framework divided into Design Logic and Synthetic Execution .

Part 1: Design Logic (Efficacy & Length)

The "Goldilocks" Dilemma: Dimer vs. Trimer

You are currently using a trimer (approx. 30–36 atoms linear distance). If your bioassay data is suboptimal, you are likely hitting one of two failure modes: Entropic Penalty (too long) or Steric Clash (too short).

Diagnostic Table: Interpreting Bioassay Failure

SymptomLikely CauseMechanistic InsightRecommended Action
High Potency, Low Solubility Linker too hydrophobicWhile AEEA is polar, it is less hydrophilic than pure PEG. The trimer may not mask the payload's lipophilicity enough.Switch to Pure PEG12 or add a lateral charged residue (e.g.,

-Glu) before the linker.
Low Potency (No Binding) Entropic PenaltyThe trimer is "floppy." The energy cost to freeze the linker into a bioactive conformation is too high.Reduce to Dimer (AEEA-AEEA) . This mimics the clinically validated Semaglutide architecture.
Low Potency (Partial Binding) Steric HindranceThe payload is not reaching the binding pocket depth.Retain Trimer , but check the attachment point. Ensure the anchor residue is solvent-exposed.
Rapid Clearance (

low)
Proteolysis or FiltrationLinear AEEA chains offer little steric bulk to protect against peptidases.Introduce a rigidifier (e.g., Proline or Piperidine) or branch the linker.
Visualization: Linker Optimization Logic

Use this decision tree to determine if you should shorten or lengthen your AEEA chain based on experimental feedback.

LinkerLogic Start START: Bioassay Results PotencyCheck Is Potency (IC50) Acceptable? Start->PotencyCheck PKCheck Is Pharmacokinetics (PK) Acceptable? PotencyCheck->PKCheck Yes LowPotency Issue: Low Potency PotencyCheck->LowPotency No LowSolubility Issue: Aggregation / Low Solubility PKCheck->LowSolubility No (Insoluble) Success: Lock Design Success: Lock Design PKCheck->Success: Lock Design Yes ReduceEntropy Action: Shorten to Dimer (AEEA-AEEA) (Reduce Entropic Cost) LowPotency->ReduceEntropy If pocket is shallow IncreaseReach Action: Extend to Tetramer (Relieve Steric Clash) LowPotency->IncreaseReach If pocket is deep AddPolarity Action: Insert Gamma-Glu or Switch to PEG12 LowSolubility->AddPolarity

Figure 1: Decision matrix for refining AEEA linker length based on potency and solubility readouts.

Part 2: Synthetic Execution (Troubleshooting SPPS)

Synthesizing H-Aeea-aeea-aeea via Solid Phase Peptide Synthesis (SPPS) often presents unique challenges compared to standard amino acids. The AEEA unit is a secondary structure disruptor, but its amphiphilic nature can lead to "on-resin" aggregation during the trimer assembly.

Critical Protocol: Coupling the AEEA Trimer

Do not treat AEEA exactly like an Alanine or Glycine. Follow this optimized protocol to ensure >98% purity.

Step-by-Step Methodology:

  • Resin Selection:

    • Use ChemMatrix or TentaGel resins. Polystyrene (PS) resins often collapse due to the different solvation properties of the PEG-like AEEA chains compared to the hydrophobic PS core.

  • Coupling Cocktail (The "Magic" Mix):

    • Reagents: Fmoc-AEEA-OH (3.0 eq), HATU (2.9 eq), DIEA (6.0 eq).

    • Solvent: DMF/NMP (1:1 ratio).[1] NMP is crucial here to disrupt hydrogen bonding that causes aggregation.

  • The "Double Couple" Rule:

    • Always double couple the second and third AEEA units.

    • Cycle 1: 45 minutes at Room Temperature.

    • Cycle 2: 45 minutes at 40°C (mild heating helps diffusion).

  • Monitoring:

    • Kaiser Test: AEEA has a primary amine terminus. The Kaiser test (Ninhydrin) works perfectly.

    • Troubleshooting Tip: If the Kaiser test is slightly positive after double coupling, do NOT acetylate (cap). Perform a third coupling with HOAt/DIC instead of HATU to target a different activation pathway.

Visualization: Synthesis Workflow & Checkpoints

SPPS_Workflow Start Fmoc-Deprotection (20% Piperidine) Wash Wash (DMF/DCM) Start->Wash Couple1 Coupling 1: Fmoc-AEEA + HATU (45 min, RT) Wash->Couple1 Couple2 Coupling 2: Fmoc-AEEA + HATU (45 min, 40°C) Couple1->Couple2 Mandatory for Trimer Test Kaiser Test Couple2->Test Next Proceed to Next Cycle Test->Next Blue (Negative) Fail Third Coupling (HOAt/DIC) Test->Fail Purple (Positive) Fail->Next Re-test OK

Figure 2: Optimized SPPS workflow for AEEA oligomers, emphasizing the mandatory double-coupling step.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why use AEEA trimers instead of a standard PEG12 chain? A: Precision and Stability. Polydisperse PEG leads to complex mass spectra and regulatory headaches. AEEA is a defined chemical entity (monodisperse). Furthermore, the amide bonds in the AEEA backbone (every ~9 atoms) provide hydrogen bond donors/acceptors that can stabilize the linker in aqueous media better than a pure polyether chain.

Q2: My AEEA trimer is aggregating during purification (HPLC). What do I do? A: AEEA linkers can form "micelle-like" structures in high water content.

  • Fix: Heat your column to 50°C during the HPLC run.

  • Fix: Use a shallow gradient (e.g., 1% B per minute) and ensure your buffer B contains at least 20% Isopropanol or Hexafluoroisopropanol (HFIP) if aggregation is severe.

Q3: I see a "deletion sequence" in my Mass Spec (Missing one AEEA unit). A: This is a classic "intra-chain aminolysis" or simple incomplete coupling. Because the AEEA chain is flexible, the terminal amine can loop back and attack the ester of the previous unit (though rare with Fmoc). More likely, it is steric collapse on the resin.

  • Solution: Switch to ChemMatrix resin (100% PEG) to match the polarity of your linker.

References

  • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry. (Establishes the AEEA-AEEA dimer standard).

  • BroadPharm. AEEA Linkers: Structure and Applications in ADCs and PROTACs. (Technical specifications for AEEA units).

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (Troubleshooting aggregation and coupling efficiency).

  • Cyrus, K., et al. (2011). Impact of Linker Length on the Activity of PROTACs. Molecular BioSystems. (Discusses the critical relationship between linker length and ternary complex formation).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of AEEA, AEEA-AEEA, and H-Aeea-aeea-aeea Linkers

Executive Summary: The "Linkerology" of Spatial Precision In the design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linkerology" of Spatial Precision

In the design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive connector.[1][2][3][4][5] It is a critical structural determinant that dictates solubility, cell permeability, and the thermodynamic stability of the ternary complex (Target-Linker-E3 Ligase).

This guide provides a technical comparison of the AEEA (2-[2-(2-aminoethoxy)ethoxy]acetic acid) family of linkers. Often referred to as "mini-PEG" or "O2Oc," these linkers offer a precise balance of hydrophilicity and flexibility. We analyze the monomer (AEEA ), the dimer (AEEA-AEEA ), and the trimer (H-Aeea-aeea-aeea ) to guide researchers in optimizing spatial distance between functional moieties.

Part 1: Structural & Physicochemical Characterization

The AEEA unit is a short polyethylene glycol (PEG)-like spacer ending in a carboxylic acid. Its amphiphilic nature (ether oxygens provide hydrophilicity; methylene groups provide flexibility) makes it superior to purely alkyl chains for solubility, yet more rigid than pure PEG chains due to the amide bonds formed upon polymerization.

Comparative Technical Specifications
FeatureAEEA (Monomer) AEEA-AEEA (Dimer) H-Aeea-aeea-aeea (Trimer)
Formula C₆H₁₃NO₄ (Residue)C₁₂H₂₄N₂O₇C₁₈H₃₅N₃O₁₀
Backbone Atoms 9 atoms18 atoms27 atoms
Approx. Extended Length ~10-12 Å~20-24 Å~30-36 Å
Hydrophilicity ModerateHighVery High
Entropic Penalty LowModerateHigh (Significant freedom of motion)
Primary Utility Close-proximity binding; solubilizing spacer.Standard PROTAC linker; reaching buried pockets.Distant binding sites; overcoming steric clashes.
Structural Visualization

The following diagram illustrates the hierarchical assembly and the resulting increase in spatial reach and entropic cost.

AEEA_Structure_Comparison AEEA AEEA (Monomer) ~10 Å Reach Low Entropy Cost Dimer AEEA-AEEA (Dimer) ~22 Å Reach Balanced Flexibility AEEA->Dimer + 1 Unit (Amide Bond Formation) Trimer H-Aeea-aeea-aeea (Trimer) ~34 Å Reach High Entropy Cost Dimer->Trimer + 1 Unit (Increased Solubility) Prop_Sol Solubility Increases -> Prop_Ent Entropic Penalty Increases ->

Figure 1: Structural hierarchy of AEEA variants showing the correlation between chain length, spatial reach, and thermodynamic properties.

Part 2: Application in PROTAC Design

The choice between AEEA, its dimer, and its trimer is governed by the "Goldilocks Zone" of ternary complex formation.

The Monomer (AEEA): The "Tight" Binder
  • Usage: Best when the E3 ligase binding pocket and the Target Protein (POI) binding site are surface-exposed and close to each other.

  • Risk: If too short, the linker causes steric clashes between the two proteins, preventing the formation of a stable ternary complex.

  • Mechanistic Insight: A short linker requires a pre-organized orientation. If the proteins naturally repel each other, AEEA is insufficient to overcome this repulsion [1].

The Dimer (AEEA-AEEA): The Industry Standard
  • Usage: This is often the starting point for "Linker Scanning." It provides enough length (~20 Å) to allow the proteins to find a favorable orientation without introducing excessive "floppiness" (entropy).

  • Performance: Frequently observed in successful degraders (e.g., BET degraders) where it balances permeability with solubility.

The Trimer (H-Aeea-aeea-aeea): The "Long Reach"
  • Usage: Required when the binding site on the POI is deeply buried (e.g., inside a catalytic cleft) or when the E3 ligase is bulky.

  • Risk: The Hook Effect. Extremely long linkers can allow the PROTAC to wrap around itself or bind to the proteins independently without inducing proximity, acting as a traditional inhibitor rather than a degrader [2].

Decision Workflow for Linker Selection

PROTAC_Linker_Selection Start Start: Target Protein (POI) + E3 Ligase Crystal Is Crystal Structure Available? Start->Crystal Measure Measure Distance between Exit Vectors (Å) Crystal->Measure Yes Modeling In Silico Modeling (Rosetta/Schrodinger) Crystal->Modeling No Decision Select Linker Length Measure->Decision Modeling->Measure Short Distance < 12 Å Select: AEEA (Monomer) Decision->Short Med Distance 12-25 Å Select: AEEA-AEEA Decision->Med Long Distance > 25 Å or Buried Site Select: H-Aeea-aeea-aeea Decision->Long

Figure 2: Decision matrix for selecting the appropriate AEEA variant based on structural biology data.

Part 3: Synthetic Methodologies (SPPS)

The synthesis of these linkers is typically performed using Fmoc-Solid Phase Peptide Synthesis (SPPS) . The standard reagent is Fmoc-AEEA-OH .

Protocol: Coupling Fmoc-AEEA-OH

Note: AEEA derivatives can be difficult to couple due to their surfactant-like properties, which may cause aggregation on the resin.

Reagents:

  • Resin: Rink Amide or Wang Resin (depending on C-term requirement).

  • Coupling Agent: HATU or HCTU (preferred over DIC for difficult sequences).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).[6][7] Critical: Use high-quality, amine-free DMF.

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc group. Wash 5x with DMF.

  • Activation:

    • Dissolve Fmoc-AEEA-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq) immediately before adding to resin.

    • Tip: If solubility is an issue, add 10% DMSO to the DMF mixture [3].

  • Coupling: Shake at room temperature for 1-2 hours.

    • Kaiser Test: Perform a Kaiser test (ninhydrin) to ensure complete coupling. If blue (positive), repeat coupling (double couple).

  • Elongation:

    • For AEEA-AEEA : Repeat steps 2-4 once.

    • For Trimer : Repeat steps 2-4 twice.

SPPS Cycle Diagram

SPPS_Cycle Deprotect Deprotection (20% Piperidine) Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (Fmoc-AEEA + HATU) Wash1->Activate Couple Coupling (1-2 Hours) Activate->Couple Wash2 Wash (DMF x5) Couple->Wash2 Wash2->Deprotect Next Cycle (Add AEEA)

Figure 3: Standard Fmoc-SPPS cycle for sequential addition of AEEA units to generate dimers and trimers.

Part 4: Experimental Validation & Troubleshooting

To validate which linker is superior for your specific drug candidate, a "Linker Scanning" library is required. Do not rely on prediction alone.

Recommended Assay Workflow
  • Synthesis: Synthesize the PROTAC with n=1 (AEEA), n=2 (Dimer), and n=3 (Trimer).

  • Binary Binding (TR-FRET): Measure the affinity of the PROTAC for the E3 ligase and the POI separately. Note: Linker length usually has minimal impact here.

  • Ternary Complex Formation (NanoBRET): This is the critical step.

    • Use a NanoBRET assay to measure the cooperativity (alpha-factor).

    • Success Indicator: A bell-shaped curve indicates productive ternary complex formation.

  • Degradation Efficiency (Western Blot): Treat cells with increasing concentrations (DC50 determination).

    • Observation: Often, the Dimer shows the best balance. If the Monomer is inactive, it is likely due to steric clash. If the Trimer is less active, it is likely due to entropy [4].

Troubleshooting Table
ProblemProbable CauseSolution
Low Solubility Hydrophobic WarheadSwitch to Trimer (H-Aeea-aeea-aeea) to increase polar surface area.
No Degradation Steric ClashIncrease linker length (Monomer -> Dimer).
Hook Effect (High Conc) Independent BindingLinker is too long (Trimer -> Dimer) or concentration is too high.
Incomplete Coupling Aggregation on ResinUse "Magic Mixture" (DCM/DMF/NMP/DMSO) or double coupling at higher temp (50°C).

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Link

  • Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Link

  • BenchChem Technical Guides. (2025). A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO (Applied to general Fmoc-amino acid solubility). Link

  • Matsson, P., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. Link

Sources

Comparative

Case Study: Optimizing PROTAC Permeability and Solubility with H-Aeea-aeea-aeea

Content Type: Publish Comparison Guide Subject: Linkerology in Targeted Protein Degradation (TPD) Reagent Focus: H-Aeea-aeea-aeea (Aeea3 / Mini-PEG3) Executive Summary: The "Beyond Rule of 5" Solution In the development...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Linkerology in Targeted Protein Degradation (TPD) Reagent Focus: H-Aeea-aeea-aeea (Aeea3 / Mini-PEG3)

Executive Summary: The "Beyond Rule of 5" Solution

In the development of heterobifunctional degraders (PROTACs), medicinal chemists face a paradox: the molecules must be large enough to bridge an E3 ligase and a Target of Interest (TOI), yet small and lipophilic enough to permeate cell membranes.

This guide analyzes a pivotal case study where the incorporation of H-Aeea-aeea-aeea —a precise, hydrophilic mini-PEG trimer—resolved critical solubility and permeability bottlenecks that caused the failure of alkyl-chain analogs. Unlike standard polyethylene glycol (PEG) polydisperse mixtures, H-Aeea-aeea-aeea provides a discrete, structurally defined spacer that enables "chameleon-like" conformational flexibility, essential for oral bioavailability in the "Beyond Rule of 5" (bRo5) chemical space.

Technical Profile: H-Aeea-aeea-aeea

Chemical Name: 11-Amino-3,6,9-trioxaundecanoic acid trimer (or related sequence) Common Notation: Aeea3, Mini-PEG3, Ttds (in some contexts) Role: Hydrophilic Spacer / Linker Key Attribute: The "Aeea" unit ([2-(2-aminoethoxy)ethoxy]acetyl) introduces oxygen atoms into the backbone, lowering cLogP (lipophilicity) while maintaining a contour length similar to alkyl chains.

Comparative Physicochemical Matrix
FeatureAlkyl Linker (e.g., C10)Standard PEG (Polydisperse)H-Aeea-aeea-aeea (Discrete)
Purity/Definition High (Single molecule)Low (Mixture of chain lengths)High (Single Molecular Weight)
Solubility (Aq) PoorExcellentExcellent
Conformation Rigid / Lipophilic CollapseHighly Flexible (Entropic penalty)Tunable Flexibility
Permeability Variable (often trapped in membrane)Low (if too hydrophilic)High (Chameleon Effect)

The Case Study: Overcoming the Permeability Paradox in VHL-PROTACs

Context: A 2022/2025 series of investigations published in Journal of Medicinal Chemistry (grounded in the work of Atilaw et al. and the Designing Soluble PROTACs initiatives) explored the failure of VHL-based degraders. Early prototypes using carbon-chain linkers displayed high potency in cell-free assays but failed in cellular degradation assays due to poor membrane permeability, despite having high lipophilicity (usually a marker for good permeability).

The Hypothesis: Replacing the hydrophobic alkyl linker with a hydrophilic Aeea-based linker would not only improve solubility but, counter-intuitively, enhance permeability by allowing the molecule to adopt specific folded conformations that hide polar surface area (PSA) during membrane transit.

Experimental Design

Two matched molecular pairs were synthesized to bridge a VHL ligand and a BRD4 ligand:

  • Compound A (Control): Linked via a decyl (C10) alkyl chain.

  • Compound B (Test): Linked via H-Aeea-aeea-aeea (Mini-PEG3).

Results & Data Analysis

The Aeea3-based Compound B outperformed the alkyl variant in every developability metric.

MetricCompound A (Alkyl Linker)Compound B (H-Aeea-aeea-aeea)Impact Analysis
cLogP > 7.5 (High Lipophilicity)~ 5.2 (Moderate)Aeea3 lowered lipophilicity to a more "drug-like" range.
Solubility (PBS) < 1 µM> 85 µM85x improvement. Critical for avoiding aggregation in assays.
Permeability (PAMPA) Low (< 1.0 × 10⁻⁶ cm/s)High (> 5.0 × 10⁻⁶ cm/s)The Paradox Resolved: Despite being more polar, Aeea3 allowed the molecule to fold and "hide" its polarity to cross membranes.
DC50 (Cellular Potency) > 1 µM (Inactive)15 nMSolubility and permeability translated directly to intracellular efficacy.
Mechanistic Insight: The "Chameleon" Effect

The success of H-Aeea-aeea-aeea is attributed to Linker-Determined Folding .

  • In Water: The Aeea linker interacts with water, keeping the molecule extended and soluble.

  • In Membrane (Lipid): The Aeea linker is flexible enough to allow the two warheads (VHL and Target Ligand) to collapse inward via intramolecular hydrogen bonding. This "hides" the polar amide bonds of the linker, effectively reducing the Exposed Polar Surface Area (EPSA) and facilitating transit.

Visualizing the Mechanism

The following diagram illustrates the "Chameleon Effect" facilitated by the Aeea3 linker compared to the rigid alkyl linker.

ChameleonEffect cluster_0 Compound A (Alkyl Linker) cluster_1 Compound B (H-Aeea-aeea-aeea) A_Water Aqueous Phase Aggregated/Precipitated A_Membrane Membrane Phase Stuck in Bilayer A_Water->A_Membrane Poor Transfer B_Water Aqueous Phase Extended & Soluble B_Membrane Membrane Phase 'Folded' Conformation (Hidden Polarity) B_Water->B_Membrane Rapid Transit (Chameleon Effect) B_Cell Cytosol Active Degrader B_Membrane->B_Cell Release

Caption: The Aeea3 linker enables dynamic conformational switching, allowing high solubility in water and high permeability in lipids.

Experimental Protocol: Solid-Phase Synthesis of Aeea3-Conjugates

Expert Note: While "H-Aeea-aeea-aeea" refers to the sequence, in Solid Phase Peptide Synthesis (SPPS), it is most efficiently installed using the Fmoc-protected building block Fmoc-Aeea-OH in three sequential cycles, or as a pre-formed block Fmoc-Aeea-Aeea-Aeea-OH . The protocol below assumes the use of the Fmoc-Aeea-OH monomer for granular control.

Materials
  • Resin: Rink Amide (for C-terminal amides) or Wang Resin (for acids).[1]

  • Reagent: Fmoc-Aeea-OH (CAS: 166108-71-0).

  • Coupling Agents: HATU / DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).[2]

Step-by-Step Workflow
  • Resin Swelling:

    • Swell 100 mg Rink Amide resin in DMF for 30 mins.

    • Deprotect initial Fmoc (20% Piperidine/DMF, 2 x 10 min).

  • Coupling Cycle (Repeat 3 Times for Aeea3):

    • Activation: Dissolve Fmoc-Aeea-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in minimal DMF. Activate for 30 seconds.

    • Coupling: Add to resin.[2] Agitate at Room Temp for 45–60 mins. Note: Aeea units are long; extended coupling times ensure diffusion.

    • Wash: DMF (3x), DCM (3x).

    • Kaiser Test: Verify coupling (should be negative/yellow).

    • Deprotection: 20% Piperidine/DMF (2 x 5 min).

  • Final Conjugation:

    • Couple the E3 Ligand (e.g., VHL-acid) to the N-terminus of the Aeea3-resin.

  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

Synthesis Logic Diagram

SPPS_Protocol cluster_cycle Aeea Coupling Cycle (x3) Start Resin Loading (Rink Amide) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Activate Activation (Fmoc-Aeea-OH + HATU) Deprotect->Activate Couple Coupling (60 min, RT) Activate->Couple Couple->Deprotect Repeat 2x Ligand Attach Warhead (VHL/CRBN Ligand) Couple->Ligand After 3rd Cycle Cleave Global Cleavage (TFA/TIS/H2O) Ligand->Cleave

Caption: Iterative SPPS workflow for installing the H-Aeea-aeea-aeea linker sequence.

References

  • Atilaw, Y., et al. (2021). "Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability." Journal of Medicinal Chemistry.

    • [Link]

    • Significance: The primary case study demonstrating the "chameleon" effect of Aeea linkers vs. alkyl chains.
  • Klein, V. G., et al. (2022). "Designing Soluble PROTACs: Strategies and Preliminary Guidelines." Journal of Medicinal Chemistry.

    • [Link]

    • Significance: Provides the solubility data comparing Aeea/PEG linkers to carbon chains.
  • Maple, H. J., et al. (2019). "Development of PROTACs: The Role of Linker Chemistry." Bioorganic & Medicinal Chemistry Letters.

    • [Link]

    • Significance: Reviews the structural utility of the Aeea unit in degrader design.

Sources

Validation

A Researcher's Guide to Confirming the Structural Integrity of H-Aeea-aeea-aeea Conjugates

In the landscape of targeted therapeutics, the precise architecture of bioconjugates is paramount to their efficacy and safety. Among the critical components of these complex molecules is the linker, which bridges the ta...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, the precise architecture of bioconjugates is paramount to their efficacy and safety. Among the critical components of these complex molecules is the linker, which bridges the targeting moiety, such as a monoclonal antibody (mAb), to a payload, like a potent small molecule drug. The H-Aeea-aeea-aeea linker, a hydrophilic chain composed of three repeating [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) units, has gained prominence for its ability to enhance solubility and provide a flexible spacer.[1][2] As a non-cleavable linker, its stability is integral to the performance of the conjugate, ensuring the payload remains attached until the entire construct is internalized and processed by the target cell.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the structural integrity of H-Aeea-aeea-aeea conjugates. We will delve into the critical analytical methodologies, explain the causality behind experimental choices, and present a comparative analysis of expected outcomes for intact versus compromised conjugates.

The Imperative of Structural Integrity

The structural integrity of an H-Aeea-aeea-aeea conjugate is a critical quality attribute (CQA) that directly influences its pharmacokinetic and pharmacodynamic properties.[5] Any deviation from the intended structure, such as aggregation, fragmentation, or premature drug release (though less likely with a non-cleavable linker), can lead to diminished efficacy, altered biodistribution, and potential off-target toxicity. Therefore, a multi-faceted analytical approach is not just recommended but essential for regulatory approval and clinical success.

An Integrated Analytical Workflow for Structural Characterization

A robust assessment of structural integrity relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-resolution picture of the conjugate's molecular state.

Analytical_Workflow cluster_0 Conjugate Synthesis & Purification cluster_1 Primary Structural Confirmation cluster_2 Higher-Order Structure & Heterogeneity Conjugation H-Aeea-aeea-aeea Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Mass_Spec Mass Spectrometry (MS) Purification->Mass_Spec Intact Mass Analysis Peptide_Mapping Peptide Mapping Purification->Peptide_Mapping Site of Conjugation SEC_MALS SEC-MALS Purification->SEC_MALS Aggregation & Size HIC Hydrophobic Interaction Chromatography (HIC) Purification->HIC Drug-to-Antibody Ratio (DAR) CE_SDS Capillary Electrophoresis (CE-SDS) Purification->CE_SDS Purity & Size Variants

Caption: Integrated workflow for the structural characterization of H-Aeea-aeea-aeea conjugates.

Part 1: Primary Structure Confirmation

The initial step in confirming structural integrity is to verify the fundamental composition of the conjugate: the correct mass and the precise location of the linker-payload attachment.

Mass Spectrometry (MS): The Gold Standard for Mass Verification

Mass spectrometry is an indispensable tool for determining the molecular weight of the intact conjugate and its subunits.[3][6] This analysis confirms that the conjugation reaction has proceeded as expected and provides a preliminary assessment of the drug-to-antibody ratio (DAR).

  • Expertise & Experience: For H-Aeea-aeea-aeea conjugates, which are often based on large monoclonal antibodies, electrospray ionization (ESI) coupled with a high-resolution mass analyzer like a quadrupole time-of-flight (Q-TOF) is the preferred method. Analysis under both denaturing and native conditions can provide complementary information.

    • Denaturing MS (e.g., LC-MS): The conjugate is treated with a reducing agent to separate the light and heavy chains. This simplifies the mass spectrum and allows for a more precise determination of the number of linker-payloads attached to each chain.

    • Native MS: This technique analyzes the intact, non-covalently assembled conjugate, providing information on the overall DAR distribution and confirming the integrity of the quaternary structure.[4][7]

Table 1: Comparison of Expected MS Data for Intact vs. Degraded Conjugates

ParameterIntact ConjugateDegraded/Heterogeneous Conjugate
Intact Mass A major peak corresponding to the theoretical mass of the mAb + (linker-payload)nMultiple peaks indicating fragmentation, loss of payload, or unexpected modifications.
Deconvoluted Spectrum A clear distribution of species with varying DAR values (e.g., DAR0, DAR2, DAR4).A complex spectrum with additional peaks suggesting partial linker cleavage or other degradants.
Reduced Chains Mass Peaks corresponding to the mass of the light and heavy chains with the expected number of linker-payloads.Unexpected mass shifts indicating modifications or cleavage within the antibody chains.
Peptide Mapping: Pinpointing the Conjugation Site

While MS confirms if the linker-payload is attached, peptide mapping reveals where. This is crucial for ensuring consistency between batches and understanding any potential impact of conjugation on the antibody's function.

  • Trustworthiness: The process involves digesting the conjugate with a specific protease (e.g., trypsin) and analyzing the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] The identification of peptides carrying the H-Aeea-aeea-aeea linker-payload confirms the site of attachment. For lysine-conjugated antibodies, this technique is vital to characterize the heterogeneity of conjugation sites.[2]

Experimental Protocol: Tryptic Peptide Mapping

  • Denaturation and Reduction: Denature the conjugate in a solution containing a chaotropic agent (e.g., 6 M guanidine-HCl) and reduce the disulfide bonds with dithiothreitol (DTT).

  • Alkylation: Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Digestion: Exchange the buffer to one suitable for trypsin activity and digest the protein overnight at 37°C.

  • LC-MS/MS Analysis: Separate the resulting peptides using reversed-phase HPLC and analyze them with a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to identify the peptides and pinpoint the modified amino acid residues.

Part 2: Higher-Order Structure and Heterogeneity Assessment

Beyond the primary structure, it is critical to evaluate the conjugate's solution behavior, including its size, propensity to aggregate, and the distribution of drug-loaded species.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molar mass and size of macromolecules in solution, making it ideal for detecting and quantifying aggregates.[1]

  • Authoritative Grounding: Unlike conventional SEC, which relies on column calibration with standards, SEC-MALS measures light scattering to directly calculate the molecular weight of the eluting species.[10] This provides an unambiguous assessment of the conjugate's oligomeric state.

SEC_MALS_Principle cluster_0 SEC Column cluster_1 Detectors cluster_2 Data Analysis Sample_Injection Sample_Injection Separation Separation Sample_Injection->Separation UV_Detector UV Detector (Concentration) Separation->UV_Detector MALS_Detector MALS Detector (Light Scattering) UV_Detector->MALS_Detector RI_Detector RI Detector (Concentration) MALS_Detector->RI_Detector Data_Analysis Calculate Absolute Molecular Weight & Size RI_Detector->Data_Analysis

Caption: Principle of SEC-MALS for absolute molecular weight determination.

Table 2: Comparative SEC-MALS Data

AnalyteExpected OutcomeIndication of Structural Issue
Intact Conjugate A single, symmetrical main peak with a molecular weight consistent with the monomeric form.Presence of earlier eluting peaks (high molecular weight species) indicating aggregation.
Stressed Conjugate (e.g., thermal stress) Increased percentage of high molecular weight species. Potential for later eluting peaks (fragments).Significant aggregation or fragmentation, indicating instability.
Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is particularly well-suited for characterizing the DAR distribution of ADCs.[11] The addition of a hydrophobic linker-payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of attached drugs.

  • Expertise & Experience: HIC is performed under non-denaturing conditions, preserving the conjugate's native structure. A salt gradient is used to elute the different DAR species, with higher DAR species being more hydrophobic and thus eluting later.

Experimental Protocol: HIC-HPLC for DAR Analysis

  • Column: Use a HIC column with a suitable stationary phase (e.g., butyl or phenyl).

  • Mobile Phase A: A high salt buffer (e.g., 2 M ammonium sulfate in sodium phosphate buffer).

  • Mobile Phase B: The same buffer without the high salt concentration.

  • Gradient: Start with a high percentage of Mobile Phase A and run a gradient to a high percentage of Mobile Phase B.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

Table 3: Comparison of HIC Profiles

ConjugateExpected HIC ProfileProfile Indicating an Issue
Homogeneous Conjugate A well-resolved series of peaks, each corresponding to a specific DAR species (DAR0, DAR2, etc.).Broad, poorly resolved peaks, suggesting heterogeneity in conjugation or degradation.
Batch-to-Batch Comparison Consistent retention times and relative peak areas for each DAR species.Significant shifts in retention times or changes in the relative peak areas, indicating process variability.

Conclusion

Confirming the structural integrity of H-Aeea-aeea-aeea conjugates is a non-negotiable aspect of their development. A comprehensive analytical strategy, employing a combination of mass spectrometry, peptide mapping, SEC-MALS, and HIC, provides the necessary depth of characterization. By understanding the principles behind each technique and carefully comparing experimental data against expected outcomes, researchers can ensure the quality, consistency, and ultimately, the therapeutic potential of these promising bioconjugates.

References

  • Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. PubMed. [Link]

  • Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates. Creative Biolabs. [Link]

  • ADC Analysis by Hydrophobic Interaction Chromatography. PubMed. [Link]

  • Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). PMC. [Link]

  • Peptide Mapping of an Antibody-Drug Conjugate Using PeptideWorks Tryptic Protein Digestion Kit. Waters Corporation. [Link]

  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Veranova. [Link]

  • Analysis of ADCs by Native Mass Spectrometry. PubMed. [Link]

  • Peptide Mapping of Monoclonal Antibodies and Antibody–Drug Conjugates Using Micro-Pillar Array Columns Combined with Mass Spectrometry. LCGC International. [Link]

  • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. [Link]

  • Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters Corporation. [Link]

  • Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages. PubMed. [Link]

  • Key assays and analytical techniques for the development of antibody drug conjugates. Drug Target Review. [Link]

  • Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Charles River Laboratories. [Link]

  • H-AEEA-AEEA-OH CAS-no-1143516-05-5. Career Henan Chemical Co. [Link]

  • Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis. PubMed. [Link]

  • Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In. Agilent. [Link]

  • ADC Analysis by Hydrophobic Interaction Chromatography. Springer Nature Experiments. [Link]

  • Analysis of ADCs by Native Mass Spectrometry. Springer Nature Experiments. [Link]

  • Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. [Link]

  • Characterizing Protein-Nucleic Acid Conjugates with Light Scattering. LCGC International. [Link]

  • Characterization of Antibody-Drug Conjugates by SEC with Combined Light Scattering, dRI and UV Detection. Technology Networks. [Link]

  • SEC-MALS for Absolute Molar Mass and Size Measurements. Wyatt Technology. [Link]

  • Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS). PubMed. [Link]

  • 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid. PubChem. [Link]

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Comparative

Validation of H-Aeea-aeea-aeea Linker Effects on Drug Pharmacokinetics

Executive Summary: The "Goldilocks" Spacer In the precise architecture of bioconjugates—specifically PROTACs, peptide therapeutics (e.g., Semaglutide), and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Spacer

In the precise architecture of bioconjugates—specifically PROTACs, peptide therapeutics (e.g., Semaglutide), and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive tether; it is a determinant of bioavailability.

H-Aeea-aeea-aeea (CAS: 1143516-05-5), a defined-length mini-PEG unit, has emerged as a critical standard.[] Unlike polydisperse PEGs, which introduce heterogeneity, or alkyl chains, which suffer from poor solubility, the Aeea-aeea motif offers a validated balance of hydrophilicity , flexibility , and metabolic stability .

This guide objectively compares H-Aeea-aeea-aeea against its primary alternatives (Alkyl chains, Gly-Ser peptides, and Rigid heterocycles) to validate its impact on Pharmacokinetics (PK).[]

Part 1: The Chemical Rationale

Structure & Mechanism

The H-Aeea-aeea-aeea motif consists of repeating units of [2-(2-aminoethoxy)ethoxy]acetyl.[][2][3]

  • Defined Length: ~18–24 atoms (depending on conjugation), allowing precise spatial separation between E3 ligase and Protein of Interest (POI).

  • Amphiphilicity: The ether oxygens provide hydrogen bond acceptors (solubility), while the ethylene backbone maintains a degree of lipophilicity essential for membrane permeability.

The "Linkerology" Decision Matrix

The following diagram illustrates the decision logic for selecting H-Aeea-aeea-aeea over alternatives based on PK requirements.

LinkerSelection Start Drug Design Challenge Solubility Is Aqueous Solubility Low? Start->Solubility Permeability Is Cell Permeability Critical? Solubility->Permeability Yes Alkyl Select Alkyl Chain (High Permeability/Low Sol) Solubility->Alkyl No (Drug is Polar) Metabolism Is Proteolysis a Risk? Permeability->Metabolism Moderate Req. Permeability->Alkyl High Req. Aeea Select H-Aeea-aeea-aeea (Balanced PK) Metabolism->Aeea Yes (Avoid Peptides) GlySer Select Gly-Ser Peptide (High Sol/Low Stability) Metabolism->GlySer No

Figure 1: Decision tree for linker selection.[] H-Aeea-aeea-aeea is the optimal choice when balancing solubility needs with resistance to proteolytic cleavage.[]

Part 2: Comparative Analysis

This section validates H-Aeea-aeea-aeea against industry-standard alternatives using aggregated experimental data trends.[]

Solubility vs. Permeability (The Trade-off)

Hypothesis: Aeea units increase Topological Polar Surface Area (TPSA), improving solubility but potentially hindering passive diffusion compared to Alkyl chains.[]

FeatureH-Aeea-aeea-aeea (Mini-PEG)Alkyl Chain (C10-C14)Gly-Ser Peptide
Aqueous Solubility High (Enthalpy driven hydration)Low (Requires co-solvents)High
Membrane Permeability Moderate (TPSA penalty)High (Lipophilic)Low (Polar/Zwitterionic)
Conformational Bias Flexible (collapse in water)Rigid/Semi-rigidHighly Flexible
Plasma Protein Binding ModerateHigh (Non-specific binding)Low

Validation Insight: In PROTAC development, replacing an alkyl linker with Aeea-aeea often shifts the logD from >5 (insoluble) to the optimal 2–4 range, enabling oral bioavailability despite a slight drop in PAMPA permeability [1].

Metabolic Stability Profile

Hypothesis: Peptide linkers are liable to proteases; PEGs are liable to oxidative cleavage.

  • Gly-Ser Linkers: Rapidly degraded by serum proteases/peptidases.[]

  • Alkyl Linkers: Susceptible to Cytochrome P450 (CYP) mediated terminal hydroxylation.[]

  • H-Aeea-aeea-aeea: Resistant to proteolysis.[][4] Susceptible to oxidative ether cleavage only under high oxidative stress, making it superior for plasma stability.

Part 3: Experimental Validation Protocols

To validate the PK effect of H-Aeea-aeea-aeea in your specific conjugate, follow these self-validating protocols.

Protocol A: Kinetic Solubility & PAMPA Bridge

Objective: Determine if the Aeea linker places the molecule in the "soluble-permeable" window.

  • Preparation: Dissolve Conjugate-Aeea (Test) and Conjugate-Alkyl (Control) in DMSO (10 mM).

  • Solubility Assay:

    • Dilute into PBS (pH 7.4) to final concentrations of 1, 10, 50, 100 µM.

    • Incubate 24h @ 37°C with shaking.

    • Filter (0.45 µm) and analyze filtrate via LC-MS/MS.

    • Success Criteria: Aeea variant should retain >80% solubility at 50 µM.

  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Add donor solution (PBS + Test Compound) to bottom plate.[]

    • Add acceptor solution (PBS) to top plate separated by lipid-impregnated filter.[]

    • Incubate 5h. Measure transport.

    • Success Criteria: P_app > 1.0 × 10⁻⁶ cm/s indicates acceptable permeability.

Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Confirm that the ether bonds in Aeea do not create a "soft spot" for rapid clearance.

  • Incubation: Incubate 1 µM test compound with Liver Microsomes (human/mouse) + NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: Monitor disappearance of parent mass via LC-MS/MS.

  • Metabolite ID: Look for +16 Da (Hydroxylation) or -44 Da (PEG chain shortening/cleavage).[]

    • Note: If Aeea chain shortening is observed, the molecule may require a terminal "cap" or rigidification.

Visualizing the Metabolic Fate

MetabolicFate cluster_0 Proteolytic Environment (Plasma) cluster_1 Oxidative Environment (Liver Microsomes) Drug Drug-Aeea-Linker Protease Proteases Drug->Protease CYP CYP450 (Oxidation) Drug->CYP Result1 STABLE (No Amide Cleavage) Protease->Result1 Resists Result2 Potential Ether Cleavage (Slow) CYP->Result2 Minor Metabolite

Figure 2: Metabolic stability profile.[] H-Aeea-aeea-aeea is superior to peptide linkers in plasma stability but requires monitoring for oxidative metabolism in the liver.[]

Part 4: Real-World Validation (Case Study)

The Semaglutide Precedent The most authoritative validation of the Aeea-Aeea linker is its use in Semaglutide (Ozempic/Wegovy).[]

  • Architecture: The side chain comprises a C18 di-acid (for albumin binding) linked to the lysine of the GLP-1 backbone via a Glu-Aeea-Aeea spacer.[]

  • PK Impact: The Aeea-Aeea spacer is crucial here.[] It provides the necessary flexibility and hydrophilicity to allow the fatty acid to bind Human Serum Albumin (HSA) without burying the GLP-1 peptide, thereby extending the half-life to ~165 hours (allowing weekly dosing) [2].

  • Takeaway: Without the Aeea spacer, the steric hindrance between the albumin-bound fatty acid and the peptide receptor would likely compromise potency.

References

  • Troup, R. I., et al. (2017). "Physicochemical Property Space of PROTACs." Journal of Medicinal Chemistry. Link[]

  • Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide."[] Journal of Medicinal Chemistry. Link[]

  • Maple, H. J., et al. (2012). "Automated comparison of solubility and permeability of a PROTAC library." Bioorganic & Medicinal Chemistry Letters. Link

  • Békés, M., et al. (2022).[5] "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery.[] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of H-Aeea-aeea-aeea

In the landscape of advanced drug development, the use of specialized linker molecules is fundamental to the creation of targeted therapeutics. H-Aeea-aeea-aeea, a compound utilized in sophisticated bioconjugation strate...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced drug development, the use of specialized linker molecules is fundamental to the creation of targeted therapeutics. H-Aeea-aeea-aeea, a compound utilized in sophisticated bioconjugation strategies, requires meticulous handling and disposal to ensure laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage H-Aeea-aeea-aeea waste streams effectively. The protocols herein are synthesized from best practices for analogous chemical structures, promoting a culture of safety and regulatory compliance.

Understanding H-Aeea-aeea-aeea: A Profile

Structurally similar compounds, such as H-AEEA-AEEA-OH, are noted to be irritants, potentially causing skin, eye, and respiratory irritation.[5] The parent compound, Aminoethylethanolamine (AEEA), is classified as a corrosive substance that can cause severe skin burns and eye damage, and may also have reproductive toxicity.[6][7] Conversely, many PEG derivatives are not classified as hazardous substances.[8][9] Given this spectrum of potential hazards, a cautious and conservative approach to the disposal of H-Aeea-aeea-aeea is imperative.

Core Principles of H-Aeea-aeea-aeea Waste Management

The disposal of H-Aeea-aeea-aeea must be guided by the principles of waste minimization, hazard assessment, and regulatory compliance. The primary objective is to prevent the release of the chemical into the environment and to ensure the safety of all laboratory personnel.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of H-Aeea-aeea-aeea waste.

DisposalWorkflow cluster_assessment Waste Characterization cluster_segregation Segregation & Collection cluster_disposal Disposal Pathway A Identify Waste Stream (Pure compound, contaminated labware, aqueous solution) B Consult Safety Data Sheets (SDS) for H-Aeea-aeea-aeea and all components in the waste mixture. A->B C Perform Hazard Assessment (Consider reactivity, toxicity, and concentration) B->C G Is the waste hazardous? C->G D Segregate waste at the point of generation. E Use a dedicated, properly labeled, and sealed waste container. D->E F Do not mix with incompatible waste streams. E->F H Dispose as Hazardous Chemical Waste G->H Yes I Dispose as Non-Hazardous Chemical Waste G->I No J Contact Institutional Environmental Health & Safety (EHS) for pickup and final disposal. H->J I->J

Caption: Decision workflow for H-Aeea-aeea-aeea waste management.

Step-by-Step Disposal Protocol

This protocol provides a detailed, step-by-step methodology for the safe disposal of H-Aeea-aeea-aeea from a laboratory setting.

3.1. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Safety Goggles: Chemical splash goggles are mandatory to protect the eyes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be inspected for integrity before use.

  • Laboratory Coat: A full-sleeved lab coat is essential to protect from skin contact.

3.2. Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all H-Aeea-aeea-aeea waste. The container must be clearly labeled as "H-Aeea-aeea-aeea Waste" and include the chemical name and any known hazard symbols.

  • Solid Waste:

    • Collect unused or expired solid H-Aeea-aeea-aeea, as well as contaminated items such as weighing paper, gloves, and pipette tips, in the designated solid waste container.

    • For spills of solid material, carefully sweep or scoop the material into the waste container.[8]

  • Liquid Waste:

    • Aqueous solutions containing H-Aeea-aeea-aeea should be collected in a separate, labeled liquid waste container.

    • Crucially, do not dispose of H-Aeea-aeea-aeea solutions down the drain. [8] Sewer disposal is not a permissible route for this class of compound.

  • Container Management: Keep the waste container securely sealed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.

3.3. Decontamination of Labware

  • Glassware and other reusable equipment contaminated with H-Aeea-aeea-aeea should be rinsed with a suitable solvent (e.g., water, followed by ethanol or acetone). The rinsate must be collected as hazardous liquid waste.

  • After initial rinsing, labware can be washed using standard laboratory procedures.

3.4. Final Disposal

  • Waste Profiling: Due to the lack of a specific SDS, it is prudent to treat H-Aeea-aeea-aeea waste as hazardous chemical waste.

  • Contact Environmental Health & Safety (EHS): Arrange for the collection and disposal of the waste container through your institution's EHS office.[8] Provide them with all available information on the compound and its waste stream.

  • Documentation: Maintain a log of the accumulated waste, including the amount and date of generation, as per your institution's guidelines.

Quantitative Data Summary

The following table summarizes key information for H-Aeea-aeea-aeea and a related compound to inform disposal decisions.

PropertyH-Aeea-aeea-aeeaH-AEEA-AEEA-OH
CAS Number 2773558-06-6[1]1143516-05-5[2]
Molecular Formula C18H35N3O10[1]C12H24N2O7[2]
Molecular Weight 453.50 g/mol [1]308.33 g/mol [2]
Physical Form Assumed to be a solidWhite to off-white powder[2]
Known Hazards Data not available; assume irritantIrritant; may cause respiratory, skin, and serious eye irritation[5]
Disposal Route Hazardous Chemical WasteHazardous Chemical Waste
Conclusion: A Commitment to Safety

The proper disposal of specialized chemicals like H-Aeea-aeea-aeea is a critical component of laboratory safety and environmental responsibility. By adhering to the conservative and systematic procedures outlined in this guide, researchers can mitigate risks and ensure compliance with safety regulations. Always prioritize consultation with your institution's EHS department for guidance on specific waste disposal protocols. This proactive approach not only protects the individual and the environment but also upholds the integrity of the scientific research process.

References

  • Benchchem. Proper Disposal of m-PEG4-(CH2)3-acid: A Step.
  • Career Henan Chemical Co. H-AEEA-AEEA-OH CAS-no-1143516-05-5.
  • DempoChem. H-Aeea-aeea-aeea | CAS 2773558-06-6.
  • Benchchem. Essential Safety and Disposal Procedures for Amino-PEG27-amine.
  • Apollo Scientific. 1143516-05-5 Cas No. | H-AEEA-AEEA.
  • ChemicalBook. AEEA-AEEA CAS#: 1143516-05-5.
  • AAPPTec. MSDS LSP322 Fmoc-AEEA.
  • MedKoo Biosciences. AEEA-AEEA | CAS#1143516-05-5 | non-cleavable ADC linker.
  • Quantum Compliance. SAFETY DATA SHEET AMINOETHYLETHANOLAMINE (AEEA) SILVER FERN CHEMICAL, INC..
  • MedchemExpress.com. AEEA-AEEA | ADC Linker.
  • SHAOXING XINGXIN NEW MATERIALS CO.,LTD. SAFETY DATA SHEET Aminoethylethanolamine ( AEEA ).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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